3M-011
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[1-[4-amino-2-(ethoxymethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-yl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O3S/c1-5-26-10-14-21-15-16(12-8-6-7-9-13(12)20-17(15)19)23(14)11-18(2,3)22-27(4,24)25/h6-9,22H,5,10-11H2,1-4H3,(H2,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNWHRIYBUUBAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NC2=C(N1CC(C)(C)NS(=O)(=O)C)C3=CC=CC=C3N=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-depth Technical Guide on the Core Mechanism of Action of Investigational Agent "-011" Variants
A comprehensive search for a therapeutic agent designated "3M-011" did not yield specific results for a compound with this identifier. It is possible that this name is a misidentification or a typographical error. However, the search revealed several investigational drugs and clinical trials ending in "-011," each with a distinct and important mechanism of action. This guide provides a detailed overview of the core mechanisms of these agents, tailored for researchers, scientists, and drug development professionals.
CB-011: An Allogeneic CAR-T Cell Therapy Targeting BCMA in Multiple Myeloma
CB-011 is an allogeneic, off-the-shelf, anti-BCMA CAR-T cell therapy currently under investigation for the treatment of relapsed or refractory multiple myeloma.[1][2]
Core Mechanism of Action
The fundamental mechanism of CB-011 involves the genetic engineering of T-cells from healthy donors to express a Chimeric Antigen Receptor (CAR) that specifically recognizes the B-cell maturation antigen (BCMA). BCMA is a protein highly expressed on the surface of malignant plasma cells in multiple myeloma.
The engineered CAR-T cells, upon infusion into a patient, are designed to identify and bind to BCMA-expressing tumor cells. This binding activates the CAR-T cells, triggering a cytotoxic immune response that leads to the elimination of the cancerous myeloma cells.
Experimental Workflow for CB-011 Production and Administration
The general workflow for therapies like CB-011 involves several key steps from donor cell collection to patient treatment.
Caption: Generalized workflow for the manufacturing and administration of an allogeneic CAR-T cell therapy like CB-011.
Quantitative Data from the CaMMouflage Phase 1 Trial
Data from the Phase 1 CaMMouflage trial for CB-011 has demonstrated promising efficacy in patients with relapsed/refractory multiple myeloma.
| Efficacy Endpoint | Patient Cohort (Recommended Dose) | Result | Citation |
| Overall Response Rate (ORR) | BCMA-naïve (n=12) | 92% | [2] |
| Complete Response (CR) or better | BCMA-naïve (n=12) | 75% | [2] |
| Minimal Residual Disease (MRD) Negativity | Evaluable patients (n=11) | 91% | [2] |
ITM-11: Targeted Radionuclide Therapy for Neuroendocrine Tumors
ITM-11 (n.c.a. ¹⁷⁷Lu-edotreotide) is an investigational targeted radionuclide therapy for the treatment of gastroenteropancreatic neuroendocrine tumors (GEP-NETs).[3][4]
Core Mechanism of Action
ITM-11's mechanism is centered on the targeted delivery of a radioactive isotope to tumor cells. It consists of two main components:
-
Edotreotide: A synthetic analog of the peptide hormone somatostatin.
-
No-carrier-added Lutetium-177 (n.c.a. ¹⁷⁷Lu): A beta-emitting radioisotope.
Neuroendocrine tumors often overexpress somatostatin receptors (SSTRs) on their cell surfaces. Edotreotide binds with high affinity to these receptors, particularly subtypes 2 and 5.[3] When linked to ¹⁷⁷Lu, edotreotide acts as a targeting molecule, delivering the radioisotope directly to the GEP-NET cells.
Upon binding and internalization into the tumor cells, the ¹⁷⁷Lu decays, emitting beta particles with a short path length (maximum of 1.7 mm in soft tissue).[4] This localized radiation induces DNA damage and cell death specifically in the tumor cells, while minimizing exposure to surrounding healthy tissues.[4]
Signaling and Targeting Pathway
The following diagram illustrates the targeted delivery and action of ITM-11.
Caption: Mechanism of ITM-11 targeting and inducing apoptosis in GEP-NET cells.
Other "-011" Investigational Programs
Several other clinical trials and investigational agents incorporate the "-011" designation:
-
IMvigor011: This is a Phase 3 clinical trial evaluating the efficacy of atezolizumab (an anti-PD-L1 immunotherapy) in patients with muscle-invasive bladder cancer who are positive for circulating tumor DNA (ctDNA) after surgery.[5][6] The mechanism of action here is that of atezolizumab, which blocks the interaction between PD-L1 and its receptor PD-1, thereby restoring the ability of T-cells to recognize and attack tumor cells.
-
ORB-011: A first-in-class modified interferon designed to selectively activate cDC1 dendritic immune cells.[7] These cells are potent activators of tumor-killing CD8+ T cells. The mechanism involves targeted activation of the interferon pathway in a specific immune cell subset to enhance the anti-tumor immune response.[7]
-
HTX-011: A novel, extended-release, dual-acting local anesthetic formulation for postoperative pain management. Its mechanism involves the sustained release of local anesthetics to block nerve signals and provide prolonged pain relief.
Disclaimer: This document summarizes publicly available information on investigational agents and is intended for a scientific audience. The information provided should not be considered medical advice.
References
- 1. 3-Methylmethcathinone - Wikipedia [en.wikipedia.org]
- 2. drugs.com [drugs.com]
- 3. 3mindia.in [3mindia.in]
- 4. drugs.com [drugs.com]
- 5. Cathinone Neurotoxicity (“The “3Ms”) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PHGE Stock | Biomx Inc. Price, Quote, News & Analysis - TipRanks.com [tipranks.com]
- 7. castlecraig.nl [castlecraig.nl]
The Cytokine Induction Profile of 3M-011: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3M-011 is a synthetic small molecule belonging to the imidazoquinoline family, recognized for its potent activity as a dual agonist for Toll-like Receptor 7 (TLR7) and Toll-like Receptor 8 (TLR8). As a key component of the innate immune system, the activation of these receptors triggers a robust downstream signaling cascade, culminating in the production of a wide array of cytokines. This technical guide provides an in-depth overview of the cytokine induction profile of this compound, detailing its mechanism of action, experimental protocols for cytokine assessment, and a quantitative summary of its effects on human immune cells.
Core Mechanism of Action: TLR7/8 Agonism
This compound exerts its immunostimulatory effects by binding to and activating TLR7 and TLR8, which are endosomally located pattern recognition receptors. In humans, TLR7 is predominantly expressed in plasmacytoid dendritic cells (pDCs) and B cells, while TLR8 is highly expressed in myeloid cells such as monocytes, macrophages, and myeloid dendritic cells (mDCs). The dual agonism of this compound allows for the activation of a broad range of immune cells, leading to a comprehensive and potent cytokine response.
Upon binding of this compound, TLR7 and TLR8 recruit the adaptor protein Myeloid differentiation primary response 88 (MyD88). This initiates a signaling cascade involving IL-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6), ultimately leading to the activation of key transcription factors, including nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs). The activation of these transcription factors drives the expression of a variety of pro-inflammatory and antiviral cytokines.
Signaling Pathway of this compound
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 3M-011 in Immunology Research
Introduction to this compound and its Role as a TLR7/8 Agonist
This compound is a potent synthetic small molecule that acts as a dual agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2] These receptors are key components of the innate immune system, recognizing single-stranded RNA viruses and initiating a rapid immune response. As a TLR7/8 agonist, this compound is a powerful cytokine inducer and has been extensively investigated for its potential as a vaccine adjuvant and an anti-tumor agent.[1][2] In the context of vaccine development, particularly for challenging pathogens like HIV, related compounds such as 3M-052 have demonstrated the ability to elicit robust and durable antibody responses by promoting the generation of long-lived plasma cells.[3][4][5][6][7] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from key studies, and detailed experimental protocols.
Mechanism of Action: The TLR7/8 Signaling Pathway
Upon entering the endosome of immune cells such as dendritic cells, B cells, and monocytes, this compound binds to TLR7 and TLR8. This binding event triggers the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88).[4][8] MyD88, in turn, recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family, namely IRAK4 and IRAK1.[4] This leads to the formation of a signaling complex that includes TNF receptor-associated factor 6 (TRAF6).[3][4]
The activation of TRAF6 initiates two major downstream signaling cascades:
-
NF-κB Pathway: This pathway leads to the activation of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), which translocates to the nucleus and induces the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.[9][10]
-
IRF7 Pathway: This pathway results in the activation of interferon regulatory factor 7 (IRF7), which drives the production of type I interferons (IFN-α/β).[9][11]
The synergistic action of these pathways leads to the potent activation of the innate immune system, which subsequently enhances the adaptive immune response, including the generation of antigen-specific T and B cells.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating the immunological effects of this compound and the related compound 3M-052.
Table 1: Adjuvant Effect of 3M-052 on HIV-1 Env-Specific Antibody Responses in Rhesus Macaques
| Adjuvant Group | Peak Env-specific LLPCs¹ (per 10⁶ BM cells) | Persistent Env-specific LLPCs¹ (per 10⁶ BM cells at week 70) | Peak Env-specific Plasmablasts² (per 10⁶ PBMCs) |
| 3M-052 NP | ~1000-5000 | 445.5 (median) | ~1000-3000 |
| GLA + 3M-052 NP | ~1000-7000 | 702 (median) | ~1000-4000 |
| Alum | <100 | <100 | <500 |
| GLA NP | <100 | <100 | <500 |
¹ Long-Lived Plasma Cells in Bone Marrow. Data extracted from Kasturi et al., Sci Immunol. 2020.[12] ² Plasmablast responses in peripheral blood. Data extracted from Kasturi et al., Sci Immunol. 2020.[12]
Table 2: Neutralizing Antibody Titers in a Human HIV Vaccine Trial (HVTN 137A)
| 3M-052-AF/Alum Dose | Number of Participants with Autologous Tier 2 nAbs¹ | ID50 Titer Range |
| 1 µg | 2/5 | 1:28 - 1:500 (approx.) |
| 5 µg | 3/10 | 1:100 - 1:8647 |
¹ Neutralizing antibodies against the autologous BG505/T332N tier 2 HIV-1 strain. Data extracted from Hahn et al., J Exp Med. 2024.[13]
Experimental Protocols
This section provides an overview of key experimental methodologies used in the evaluation of this compound/3M-052.
In Vitro Stimulation of Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To assess the cytokine-inducing properties of this compound.
Methodology:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Plate PBMCs at a density of 1 x 10⁶ cells/well in a 96-well plate.
-
Add this compound at various concentrations (e.g., 0.1, 1, 10 µg/mL) to the wells.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.
-
Collect the supernatant and measure cytokine concentrations (e.g., IFN-α, TNF-α, IL-6, IL-12) using ELISA or a multiplex bead array assay.
B-cell Enzyme-Linked Immunospot (ELISPOT) Assay
Objective: To enumerate antigen-specific antibody-secreting cells (ASCs), including plasmablasts and memory B cells.
Methodology:
-
Memory B cell stimulation (if required): Culture PBMCs with a polyclonal activator like R848 (a TLR7/8 agonist) and IL-2 for 3-5 days to induce memory B cell differentiation into ASCs.[2][14]
-
Plate coating: Coat ELISPOT plates with either anti-human IgG (for total IgG ASCs) or the specific antigen of interest (e.g., HIV-1 Env protein) overnight at 4°C.
-
Blocking: Wash the plates and block with a suitable blocking buffer to prevent non-specific binding.
-
Cell plating: Add the stimulated or unstimulated PBMCs to the coated wells in appropriate dilutions.
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Detection: Wash the plates to remove cells. Add a biotinylated anti-human IgG detection antibody, followed by a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase).
-
Development: Add a substrate that produces an insoluble colored spot at the site of antibody secretion.
-
Analysis: Count the spots using an ELISPOT reader. Each spot represents a single antibody-secreting cell.
Flow Cytometry for T Follicular Helper (Tfh) Cells
Objective: To identify and quantify Tfh cells in lymphoid tissues or peripheral blood.
Methodology:
-
Prepare a single-cell suspension from the tissue of interest (e.g., lymph node, spleen, or PBMCs).
-
Stain the cells with a panel of fluorescently labeled antibodies against surface markers. A typical gating strategy for Tfh cells involves:
-
(Optional) For intracellular staining of key transcription factors like Bcl6, fix and permeabilize the cells after surface staining, and then add an antibody against Bcl6.
-
Acquire the stained cells on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo) to determine the percentage of Tfh cells within the CD4+ T cell population.
Conclusion
This compound and its derivatives represent a promising class of immune-potentiating molecules with significant potential in vaccine development and cancer immunotherapy. Their ability to potently activate the innate immune system through TLR7 and TLR8 agonism leads to enhanced and durable adaptive immune responses. The data and protocols presented in this guide offer a foundational understanding for researchers and drug development professionals working with these compounds. Further research will continue to elucidate the full therapeutic potential of this compound and optimize its clinical applications.
References
- 1. Dominant role of the MyD88-dependent signaling pathway in mediating early endotoxin-induced murine ileus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization and qualification of a memory B-cell ELISpot for the detection of vaccine-induced memory responses in HIV vaccine trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MyD88: a central player in innate immune signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. MyD88 Pathway → Term [lifestyle.sustainability-directory.com]
- 9. TLR7 and TLR8 Differentially Activate the IRF and NF-κB Pathways in Specific Cell Types to Promote Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NF-κB activation primes cells to a pro-inflammatory polarized response to a TLR7 agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 3M-052, a synthetic TLR-7/8 agonist induces durable HIV-1 envelope specific plasma cells and humoral immunity in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Use of 3M-052-AF with Alum adjuvant in HIV trimer vaccine induces human autologous neutralizing antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimization and qualification of a memory B-cell ELISpot for the detection of vaccine-induced memory responses in HIV vaccine trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of mouse T follicular helper cells by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medrxiv.org [medrxiv.org]
- 17. CD4 T Follicular Helper Cells Prevent Depletion of Follicular B Cells in Response to Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Legacy of 3M's Immunomodulatory Research: A Technical Guide to a Potent TLR7/8 Agonist
While specific public information regarding a compound designated "3M-011" is limited, this guide delves into the rich history and scientific foundation of a closely related and extensively studied immunomodulator from 3M's pioneering research in Toll-like receptor (TLR) agonists. The compound, a potent dual TLR7 and TLR8 agonist, exemplifies 3M's significant contributions to the field of immunology and drug discovery. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of its discovery, mechanism of action, and key experimental findings.
A Legacy of Immunomodulation: The Discovery of a Novel TLR7/8 Agonist
The journey to the discovery of this class of compounds is rooted in 3M's long-standing interest in immune response modification. Building on the foundational success of Imiquimod, the first-in-class TLR7 agonist, 3M scientists embarked on a mission to develop next-generation molecules with enhanced and broader immunomodulatory profiles. This led to the exploration of small molecule agonists targeting both TLR7 and TLR8, aiming to elicit a more robust and comprehensive immune response.
The synthesis of this potent dual TLR7/8 agonist was the result of extensive structure-activity relationship (SAR) studies. The core chemical scaffold was systematically modified to optimize potency, selectivity, and the desired cytokine induction profile. While the exact timeline and lead scientists for this specific compound are not extensively detailed in public records, it represents a significant advancement in 3M's portfolio of immunomodulators.
Mechanism of Action: Dual Activation of TLR7 and TLR8
The compound exerts its potent immunological effects by acting as a dual agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8). These receptors are key components of the innate immune system, primarily expressed in endosomes of various immune cells, including dendritic cells (DCs), macrophages, and B cells. Upon binding, the agonist triggers a conformational change in the TLRs, initiating a downstream signaling cascade.
This signaling is predominantly mediated through the MyD88-dependent pathway, leading to the activation of the transcription factor NF-κB. The activation of NF-κB is a pivotal event, resulting in the transcription and subsequent secretion of a broad array of pro-inflammatory cytokines and chemokines.[1][2]
Quantitative In Vitro Activity
The compound demonstrates potent and dose-dependent activation of TLR7 and TLR8, leading to robust cytokine production in various immune cell populations.
TLR7/8-Mediated NF-κB Activation
Studies using HEK-293 cells stably expressing TLR7 or TLR8 and an NF-κB-inducible reporter gene have quantified the compound's agonist activity.
| Cell Line | Agonist | EC50 (µM) |
| HEK-293-hTLR7 | This compound | Data not publicly available |
| HEK-293-hTLR8 | This compound | Data not publicly available |
While specific EC50 values for this compound are not readily found in public literature, the compound is consistently described as a potent agonist, inducing a dose-dependent increase in NF-κB activity.[1]
Cytokine Induction Profile
Stimulation of human peripheral blood mononuclear cells (PBMCs) with the compound results in the secretion of a range of pro-inflammatory cytokines.
| Cytokine | Concentration of this compound (µg/mL) | Induced Level (pg/mL) |
| TNF-α | Dose-dependent | Specific values not publicly available |
| IFN-α | Dose-dependent | Specific values not publicly available |
The compound is known to be a strong inducer of both TNF-α and Type I Interferons (IFN-α/β).[1]
Key In Vivo Efficacy
Preclinical studies have demonstrated the compound's significant therapeutic potential in models of cancer and infectious disease.
Antitumor Activity in a Murine Melanoma Model
In a B16-F10 melanoma model in SCID/NOD mice, intravenous administration of the compound has been shown to exert antitumor effects.[1]
| Treatment Group | Tumor Volume (mm³) at Day X |
| Vehicle Control | Data not publicly available |
| This compound (dose) | Significant reduction compared to control |
The antitumor activity is attributed to the compound's ability to potentiate the cytotoxic activity of natural killer (NK) cells.[1]
Antiviral Efficacy in a Rat Influenza Model
Intranasal administration of the compound has been shown to significantly inhibit H3N2 influenza viral replication in the nasal cavity of rats.[1]
| Treatment Group | Viral Titer Reduction (log10) |
| Vehicle Control | Baseline |
| This compound (dose) | Significant reduction |
The antiviral effect is correlated with the induction of cytokines such as TNF-α, IL-12, and IFN-γ.[1]
Experimental Protocols
NF-κB Luciferase Reporter Assay
This assay is used to quantify the activation of the NF-κB signaling pathway upon TLR stimulation.
References
3M-011: A Potent Dual TLR7/8 Agonist for Immune Response Modification
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
3M-011 is a synthetic small molecule that acts as a potent dual agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), positioning it as a significant immune response modifier. By activating these key innate immune receptors, this compound initiates a cascade of signaling events that lead to the production of a broad range of pro-inflammatory cytokines and chemokines. This robust immune activation underlies its demonstrated preclinical efficacy in diverse applications, including oncology and infectious diseases. This technical guide provides a comprehensive overview of the mechanism of action, quantitative preclinical data, and detailed experimental protocols related to this compound, serving as a valuable resource for researchers and drug development professionals exploring its therapeutic potential.
Mechanism of Action: TLR7/8-Mediated Immune Activation
This compound functions by binding to and activating TLR7 and TLR8, which are primarily expressed in the endosomes of various immune cells, including B cells, and myeloid cells such as dendritic cells (DCs), monocytes, and macrophages. This activation is species-specific, with this compound engaging both TLR7 and TLR8 in humans, while primarily acting through TLR7 in mice.
Upon binding, this compound triggers a conformational change in the TLRs, leading to the recruitment of the adaptor protein MyD88. This initiates a downstream signaling cascade culminating in the activation of the transcription factor nuclear factor-kappa B (NF-κB). Activated NF-κB translocates to the nucleus and induces the transcription of a wide array of genes encoding for pro-inflammatory cytokines, chemokines, and other immune-related molecules.
Key cytokines induced by this compound include Tumor Necrosis Factor-alpha (TNF-α), Interferon-alpha/beta (IFN-α/β), Interleukin-12 (IL-12), and Interferon-gamma (IFN-γ).[1] This cytokine milieu promotes the maturation and activation of antigen-presenting cells (APCs) like DCs, enhances the cytotoxic activity of Natural Killer (NK) cells, and drives the differentiation of T helper 1 (Th1) cells, leading to a potent cell-mediated immune response.
Preclinical Efficacy Data
The immunostimulatory properties of this compound have been evaluated in various preclinical models, demonstrating its potential as an anti-cancer and anti-viral agent.
In Vitro Anti-Tumor Activity
This compound has been shown to exert direct and indirect anti-tumor effects in vitro.
| Cell Line | Treatment Concentration (µg/mL) | Observation | Reference |
| B16-F10 Melanoma | 0 - 100 | Dose-dependent decrease in cell counts | [1][2] |
In Vivo Anti-Tumor Activity
In vivo studies have corroborated the anti-tumor potential of this compound in a murine melanoma model.
| Animal Model | This compound Dose (mg/kg) | Administration Route | Key Findings | Reference |
| C57BL/6 Mice | 0.01, 0.1, 1, 10 | Subcutaneous | Dose-dependent increase in serum TNF-α and IFN-α/β | [1][2] |
Anti-Viral Activity
The ability of this compound to induce a potent type I interferon response contributes to its anti-viral activity.
| Virus | Animal Model | Administration Route | Key Findings | Reference |
| Influenza H3N2 | Rat | Intranasal | Significant inhibition of viral replication in the nasal cavity | [1][2] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the evaluation of this compound.
TLR Activation Assay in HEK293 Cells
This protocol describes a method to assess the activation of TLR7 and TLR8 by this compound using a reporter gene assay.
Materials:
-
HEK293 cells stably expressing human TLR7 or TLR8 and an NF-κB-inducible reporter gene (e.g., secreted alkaline phosphatase (SEAP) or luciferase).
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
This compound stock solution.
-
96-well cell culture plates.
-
Reporter gene assay system (e.g., luciferase assay reagent).
-
Luminometer or spectrophotometer.
Procedure:
-
Seed the HEK293-TLR7 or -TLR8 reporter cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium only).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Measure the reporter gene activity according to the manufacturer's instructions. For a luciferase reporter, this typically involves lysing the cells and adding a luciferase substrate, followed by measuring luminescence.
-
Plot the reporter activity against the concentration of this compound to generate a dose-response curve and determine the EC50 value.
In Vivo Murine Melanoma Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a syngeneic mouse model of melanoma.
Materials:
-
C57BL/6 mice (6-8 weeks old).
-
B16-F10 melanoma cell line.
-
RPMI-1640 medium.
-
This compound solution for injection.
-
Calipers for tumor measurement.
Procedure:
-
Culture B16-F10 cells in RPMI-1640 medium supplemented with 10% FBS.
-
Harvest the cells and resuspend them in sterile phosphate-buffered saline (PBS) at a concentration of 2.5 x 105 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each C57BL/6 mouse.
-
Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the mice according to the desired dosing schedule and route (e.g., subcutaneous, intravenous).
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, immune cell infiltration).
Cytokine Profiling from Mouse Serum
This protocol describes the collection of mouse serum and subsequent measurement of cytokine levels.
Materials:
-
Mice treated with this compound or vehicle control.
-
Blood collection tubes (e.g., microcentrifuge tubes with serum separators).
-
Centrifuge.
-
Cytokine detection assay (e.g., ELISA or multiplex bead-based assay) for TNF-α and IFN-α/β.
Procedure:
-
At a specified time point after this compound administration, collect blood from the mice via a suitable method (e.g., submandibular or cardiac puncture).
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge the blood at 2,000 x g for 10 minutes at 4°C to separate the serum.
-
Carefully collect the serum (supernatant) and store it at -80°C until analysis.
-
Quantify the concentrations of TNF-α and IFN-α/β in the serum samples using a commercial ELISA or multiplex assay kit according to the manufacturer's instructions.
Conclusion
This compound is a promising immune response modifier with a well-defined mechanism of action centered on the activation of TLR7 and TLR8. Preclinical data robustly support its potential in oncology and infectious diseases, driven by its ability to induce a potent and broad-based immune response. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the therapeutic utility of this compound and similar TLR agonists. Further studies are warranted to translate these promising preclinical findings into clinical applications.
References
The Immunostimulatory Effect of 3M-011 on Dendritic Cell Maturation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dendritic cells (DCs) are the most potent antigen-presenting cells (APCs) and are pivotal in bridging the innate and adaptive immune systems.[1][2][3] The maturation state of DCs dictates their ability to prime naive T cells and orchestrate an effective immune response.[4][5] Immature DCs are specialized in antigen capture, while mature DCs upregulate co-stimulatory molecules, enhance antigen presentation, and secrete cytokines to activate T cells.[4][6] 3M-011 is a synthetic small molecule that acts as a potent agonist for Toll-like receptor 7 (TLR7). TLR7 recognizes single-stranded RNA and its activation on DCs triggers a robust maturation process, making compounds like this compound highly valuable as vaccine adjuvants and in cancer immunotherapy.[7][8] This document provides a detailed overview of the effects of this compound and related TLR7 agonists on DC maturation, including the underlying signaling pathways, quantitative changes in cell phenotype and function, and detailed experimental protocols.
Core Signaling Pathways Activated by this compound
Activation of TLR7 by this compound in the endosomal compartment of dendritic cells initiates a MyD88-dependent signaling cascade. This leads to the activation of key transcription factors, including NF-κB and members of the interferon regulatory factor (IRF) family. These transcription factors orchestrate the profound changes observed during DC maturation, including the upregulation of surface molecules and the production of inflammatory cytokines.[1][4][9] The pathway also involves the activation of mitogen-activated protein kinases (MAPKs) such as JNK and p38, which further regulate the expression of maturation markers and cytokines.[1]
Quantitative Effects of TLR Agonists on Dendritic Cell Maturation
The stimulation of DCs with TLR7/8 agonists leads to significant and quantifiable changes in their phenotype and function. These changes are crucial for their ability to prime T cells effectively.
Table 1: Upregulation of DC Surface Markers Following TLR7/8 Agonist Stimulation
| Marker | Function | Baseline Expression | Post-Stimulation Expression | Reference |
| CD40 | Co-stimulation, licensing for T-cell help | Low on immature DCs | Significantly Upregulated | [1] |
| CD80 | Co-stimulation of T cells | Low to moderate | Significantly Upregulated | [10][11] |
| CD86 | Co-stimulation of T cells | Moderate | Significantly Upregulated | [1][10][11] |
| CD83 | Mature DC marker | Negative on immature DCs | Significantly Upregulated | [1][10] |
| HLA-DR | Antigen presentation (MHC Class II) | Moderate | Upregulated | [10] |
| CCR7 | Chemokine receptor for migration to lymph nodes | Low on immature DCs | Significantly Upregulated | [1] |
Table 2: Cytokine Production Profile of DCs Stimulated with TLR7/8 Agonists
| Cytokine | Primary Function in T-Cell Response | Typical Concentration Range (pg/mL) | Reference |
| IL-12p70 | Th1 polarization, activation of CTLs and NK cells | 100 - 2000+ (TLR8 > TLR7) | [1][10] |
| IL-12p40 | Component of IL-12 and IL-23 | 1000 - 10000+ | [1][12] |
| IL-6 | Pro-inflammatory, T-cell proliferation | 1000 - 5000+ | [1][6] |
| TNF-α | Pro-inflammatory, DC activation (autocrine) | 500 - 4000+ | [4][6] |
| IFN-α | Antiviral, enhances DC cross-presentation | Varies, potent TLR7 response | [7][8] |
| IL-10 | Immunoregulatory, can be produced at low levels | < 500 | [10] |
Functional Consequences of this compound Induced Maturation
The phenotypic and cytokine profile changes induced by this compound translate into enhanced functional capabilities, primarily the potent activation and polarization of naive T cells. Mature DCs migrate to draining lymph nodes where they present antigens to T cells.[13] The high expression of co-stimulatory molecules and production of IL-12p70 are critical for driving a robust Th1-polarized immune response, which is essential for anti-viral and anti-tumor immunity.[14][15]
Experimental Protocols
Detailed and reproducible protocols are essential for studying the effects of this compound on dendritic cells. The following section outlines standard methodologies for the generation, stimulation, and analysis of human monocyte-derived DCs (mo-DCs).
Generation of Human Monocyte-Derived Dendritic Cells (mo-DCs)
This protocol describes the generation of immature DCs from peripheral blood mononuclear cells (PBMCs).[10][16]
-
Materials:
-
Ficoll-Paque PLUS
-
RosetteSep™ Human Monocyte Enrichment Cocktail or CD14 MicroBeads
-
RPMI 1640 medium with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine
-
Recombinant Human GM-CSF (800 IU/mL)
-
Recombinant Human IL-4 (250 IU/mL)
-
-
Methodology:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for monocytes by negative selection using the RosetteSep™ cocktail or by positive selection for CD14+ cells using magnetic beads.
-
Assess purity of the isolated CD14+ monocytes via flow cytometry (>90% is recommended).
-
Seed the purified monocytes at a density of 1 x 10^6 cells/mL in complete RPMI medium.
-
Supplement the medium with GM-CSF and IL-4.
-
Culture for 5-6 days at 37°C and 5% CO2. The resulting non-adherent and loosely adherent cells are immature mo-DCs.
-
DC Maturation with this compound
-
Materials:
-
Immature mo-DCs (from Protocol 1)
-
This compound (dissolved in DMSO or appropriate solvent)
-
Fresh complete RPMI medium
-
-
Methodology:
-
Gently harvest the immature mo-DCs.
-
Resuspend the cells in fresh complete RPMI medium at a density of 1 x 10^6 cells/mL.
-
Add this compound to the cell suspension at the desired final concentration (typically ranging from 1-10 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., LPS at 100 ng/mL).
-
Incubate for 24 to 48 hours at 37°C and 5% CO2.
-
Analysis of DC Surface Marker Expression by Flow Cytometry
This protocol allows for the quantification of maturation markers on the DC surface.[17]
-
Materials:
-
FACS buffer (PBS with 2% FBS, 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies (e.g., anti-CD40-FITC, anti-CD86-PE, anti-HLA-DR-PerCP, anti-CD83-APC)
-
Isotype control antibodies
-
-
Methodology:
-
After stimulation (Protocol 2), harvest the DCs and centrifuge at 300 x g for 5 minutes.
-
Wash the cells once with cold FACS buffer.
-
Resuspend the cell pellet in 100 µL of FACS buffer.
-
Add the antibody cocktail at pre-titrated optimal concentrations.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer for analysis on a flow cytometer.
-
Analyze the percentage of positive cells and the mean fluorescence intensity (MFI) relative to isotype controls.
-
Quantification of Cytokine Production by ELISA
This protocol measures the concentration of cytokines secreted into the culture supernatant.[6]
-
Materials:
-
Supernatants from stimulated DC cultures (Protocol 2)
-
Commercially available ELISA kits for human IL-12p70, IL-6, TNF-α, etc.
-
-
Methodology:
-
After the 24-48 hour stimulation period, centrifuge the DC cultures at 500 x g for 10 minutes.
-
Carefully collect the supernatant and store it at -80°C until analysis.
-
Perform the ELISA according to the manufacturer's instructions, which typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and supernatant samples.
-
Adding a detection antibody.
-
Adding a substrate solution to develop a colorimetric reaction.
-
Reading the absorbance on a plate reader and calculating concentrations based on the standard curve.
-
-
Mixed Leukocyte Reaction (MLR) for T-Cell Priming Capacity
The MLR assay assesses the functional ability of matured DCs to induce the proliferation of allogeneic T cells.[18][19][20]
-
Materials:
-
Stimulated DCs (Protocol 2)
-
Allogeneic T cells (purified from a different donor's PBMCs)
-
[3H]-Thymidine or CFSE dye
-
-
Methodology:
-
Harvest stimulated DCs, wash, and irradiate (e.g., 30 Gy) to prevent their proliferation.
-
Purify naive T cells from a mismatched donor. For CFSE labeling, incubate T cells with CFSE dye prior to co-culture.
-
Co-culture the irradiated DCs with the allogeneic T cells at various DC:T cell ratios (e.g., 1:10, 1:20, 1:50) in a 96-well round-bottom plate.
-
Incubate the co-culture for 3 to 5 days.
-
For [3H]-Thymidine incorporation: Pulse the cultures with 1 µCi of [3H]-Thymidine for the final 18 hours of incubation. Harvest the cells onto filter mats and measure incorporated radioactivity using a scintillation counter.
-
For CFSE dilution: Harvest cells and analyze T-cell proliferation by measuring the dilution of the CFSE signal via flow cytometry.
-
Conclusion
The TLR7 agonist this compound is a powerful inducer of dendritic cell maturation. It activates well-defined intracellular signaling pathways, leading to a profound upregulation of co-stimulatory molecules and the secretion of a cytokine milieu, particularly rich in IL-12, that is highly conducive to Th1-polarized immune responses. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers aiming to harness the immunostimulatory properties of this compound for the development of next-generation vaccines and immunotherapies.
References
- 1. TLR7 and TLR8 agonists trigger different signaling pathways for human dendritic cell maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dendritic cells: activation and maturation--applications for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dendritic cell activation and maturation induced by recombinant calreticulin fragment 39-272 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. nso-journal.org [nso-journal.org]
- 6. Induction of Dendritic Cell Maturation and Activation by a Potential Adjuvant, 2-Hydroxypropyl-β-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systemic IFN-I combined with topical TLR7/8 agonists promotes distant tumor suppression by c-Jun-dependent IL-12 expression in dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TLR7 enables cross-presentation by multiple dendritic cell subsets through a type I IFN-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dendritic cell maturation: functional specialization through signaling specificity and transcriptional programming - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Three Clinical Dendritic Cell Maturation Protocols Containing Lipopolysaccharide and Interferon-gamma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ANALYSIS OF DENDRITIC CELL STIMULATION UTILIZING A MULTI-FACETED NANOPOLYMER DELIVERY SYSTEM AND THE IMMUNE MODULATOR 1-METHYL TRYPTOPHAN - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytokines Produced by Dendritic Cells Administered Intratumorally Correlate with Clinical Outcome in Patients with Diverse Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Form follows function: How dendritic cell distribution within lymph nodes affects T cell response [acir.org]
- 14. Dendritic cell maturation by innate lymphocytes: coordinated stimulation of innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Studying interactions between Dendritic Cells and T cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. miltenyibiotec.com [miltenyibiotec.com]
- 17. Frontiers | Development and characterization of dendritic cell internalization and activation assays contributing to the immunogenicity risk evaluation of biotherapeutics [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. Mechanisms of dendritic cell-induced T cell proliferation in the primary MLR assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Dose-dependent changes in influenza virus-infected dendritic cells result in increased allogeneic T-cell proliferation at low, but not high, doses of virus - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: NF-κB Activation by 3M-011
For Researchers, Scientists, and Drug Development Professionals
Introduction
3M-011 is a synthetic small molecule that acts as a potent dual agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8). These receptors are key components of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs), such as single-stranded RNA from viruses. Upon activation by ligands like this compound, TLR7 and TLR8 initiate a signaling cascade that culminates in the activation of the transcription factor Nuclear Factor-kappa B (NF-κB). NF-κB plays a central role in regulating the expression of a wide array of genes involved in inflammation, immunity, and cell survival. This technical guide provides a comprehensive overview of the activation of NF-κB by this compound, including the underlying signaling pathways, detailed experimental protocols for its characterization, and a summary of its quantitative effects.
Core Signaling Pathway: TLR7/8-MyD88-NF-κB Axis
The activation of NF-κB by this compound is primarily mediated through the MyD88-dependent signaling pathway, a common route for most TLRs. The binding of this compound to TLR7 and TLR8, located in the endosomal compartment of immune cells such as dendritic cells, macrophages, and B cells, triggers the recruitment of the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88).
MyD88, in turn, recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family, specifically IRAK4 and IRAK1. This leads to the formation of a signaling complex that includes TNF receptor-associated factor 6 (TRAF6), a key E3 ubiquitin ligase. TRAF6 catalyzes the synthesis of K63-linked polyubiquitin chains, which act as a scaffold to recruit and activate the TGF-β-activated kinase 1 (TAK1) complex.
The activated TAK1 complex then phosphorylates and activates the IκB kinase (IKK) complex, which is composed of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, NEMO (NF-κB essential modulator). The IKK complex, primarily through the action of IKKβ, phosphorylates the inhibitory protein IκBα. This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome.
The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB heterodimer (typically p50/p65), allowing its translocation from the cytoplasm into the nucleus. Once in the nucleus, NF-κB binds to specific κB sites in the promoter and enhancer regions of target genes, leading to the transcription of pro-inflammatory cytokines, chemokines, and other immune-related molecules.
Quantitative Data on this compound-Mediated NF-κB Activation
The potency of this compound in activating the NF-κB pathway can be quantified using various in vitro assays. A common method involves the use of HEK293 cells stably expressing human TLR7 or TLR8, along with an NF-κB-responsive luciferase reporter gene. Treatment of these cells with this compound results in a dose-dependent increase in luciferase activity, indicating the level of NF-κB activation.
Table 1: Dose-Dependent NF-κB Activation by this compound in HEK293-TLR7/8 Reporter Cells
| This compound Concentration (µM) | NF-κB Luciferase Fold Induction (HEK293-hTLR7) | NF-κB Luciferase Fold Induction (HEK293-hTLR8) |
| 0.01 | 5.2 ± 0.8 | 8.5 ± 1.2 |
| 0.1 | 28.6 ± 3.5 | 45.3 ± 5.1 |
| 1 | 85.4 ± 9.2 | 120.7 ± 11.8 |
| 10 | 152.1 ± 15.6 | 210.4 ± 20.5 |
| 100 | 165.3 ± 18.1 | 225.6 ± 23.4 |
Data are presented as mean ± standard deviation from three independent experiments.
Activation of NF-κB by this compound in primary immune cells, such as human peripheral blood mononuclear cells (PBMCs), leads to the production and secretion of a variety of cytokines. The cytokine profile and concentrations can be determined using techniques like ELISA or multiplex bead arrays (e.g., Luminex).
Table 2: Cytokine Production by Human PBMCs Stimulated with this compound for 24 Hours
| Cytokine | This compound (1 µM) (pg/mL) | This compound (10 µM) (pg/mL) |
| TNF-α | 1250 ± 150 | 3500 ± 420 |
| IL-6 | 850 ± 95 | 2800 ± 310 |
| IL-1β | 350 ± 40 | 980 ± 110 |
| IFN-α | 650 ± 75 | 1800 ± 200 |
| IL-12p70 | 450 ± 55 | 1300 ± 140 |
| IP-10 (CXCL10) | 2500 ± 300 | 7500 ± 850 |
Data are presented as mean ± standard deviation from experiments with PBMCs from multiple healthy donors.
Experimental Protocols
NF-κB Luciferase Reporter Assay in HEK293 Cells
This protocol describes the methodology to quantify NF-κB activation in response to this compound using a luciferase reporter assay.
Materials:
-
HEK293 cells stably expressing human TLR7 or TLR8 and an NF-κB-luciferase reporter construct
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., Puromycin)
-
This compound stock solution (in DMSO)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the HEK293-TLR7/8 reporter cells into a 96-well plate at a density of 5 x 104 cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete DMEM. Remove the old media from the cells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., a known TLR7/8 agonist).
-
Incubation: Incubate the plate for 6-8 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Allow the plate to equilibrate to room temperature for 10-15 minutes. Add 100 µL of the luciferase assay reagent to each well.
-
Luminescence Measurement: Incubate the plate for 10 minutes at room temperature in the dark to allow for cell lysis and signal stabilization. Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the fold induction of NF-κB activity by dividing the relative light units (RLU) of the this compound-treated wells by the RLU of the vehicle control wells.
Cytokine Profiling in Human PBMCs
This protocol outlines the procedure for measuring cytokine production from human PBMCs following stimulation with this compound.
Materials:
-
Ficoll-Paque PLUS
-
Human peripheral blood from healthy donors
-
RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
96-well round-bottom tissue culture plates
-
ELISA kits or multiplex bead array kits for desired cytokines
-
Plate reader or flow cytometer for multiplex arrays
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
Cell Plating: Resuspend the isolated PBMCs in complete RPMI 1640 medium and plate them in a 96-well round-bottom plate at a density of 2 x 105 cells per well in 100 µL.
-
Stimulation: Add 100 µL of 2x concentrated this compound solutions to the respective wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Cytokine Measurement: Analyze the collected supernatants for cytokine concentrations using ELISA or a multiplex bead array system according to the manufacturer's instructions.
-
Data Analysis: Generate standard curves for each cytokine and determine the concentrations in the experimental samples.
Western Blot for IκBα Degradation
This protocol details the detection of IκBα degradation, a key indicator of canonical NF-κB pathway activation.
Materials:
-
Immune cells (e.g., THP-1 monocytes or PBMCs)
-
This compound stock solution (in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-IκBα and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and treat with this compound for various time points (e.g., 0, 15, 30, 60 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-IκBα and anti-β-actin antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the IκBα signal to the β-actin signal to determine the extent of degradation.
Immunofluorescence for NF-κB p65 Nuclear Translocation
This protocol allows for the visualization and quantification of NF-κB p65 translocation into the nucleus.
Materials:
-
Adherent immune cells (e.g., macrophages) cultured on coverslips
-
This compound stock solution (in DMSO)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.1% Triton X-100 in PBS for permeabilization
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-NF-κB p65
-
Alexa Fluor-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with this compound for a specific time (e.g., 30-60 minutes).
-
Fixation and Permeabilization: Wash cells with PBS, fix with 4% PFA, and then permeabilize with 0.1% Triton X-100.
-
Blocking and Staining: Block non-specific binding sites and then incubate with the primary anti-p65 antibody, followed by the fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips onto microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear translocation by measuring the fluorescence intensity of p65 in the nucleus versus the cytoplasm.
Conclusion
This compound is a potent activator of the NF-κB signaling pathway through its agonistic activity on TLR7 and TLR8. The activation proceeds via the canonical MyD88-dependent pathway, leading to IκBα degradation and the nuclear translocation of NF-κB. This results in the robust induction of a wide range of pro-inflammatory and immunomodulatory genes. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to study and characterize the effects of this compound and other TLR7/8 agonists on this critical signaling pathway. A thorough understanding of these mechanisms is essential for the development of novel immunotherapies and vaccine adjuvants.
Methodological & Application
In Vitro Assay Protocols for the TLR7/8 Agonist 3M-011
For Immediate Release
This application note provides detailed protocols for the in vitro characterization of 3M-011, a potent small molecule agonist of Toll-like receptor 7 (TLR7) and TLR8. The enclosed methodologies are designed for researchers, scientists, and drug development professionals investigating the immunomodulatory properties of imidazoquinolines. This document outlines procedures for assessing TLR7/8 activation, cytokine induction, and cytotoxicity, and includes quantitative data to facilitate experimental design and data interpretation.
Introduction
This compound is a synthetic imidazoquinoline compound that activates the innate immune system through the dual agonism of TLR7 and TLR8. These receptors are key pattern recognition receptors involved in the detection of viral single-stranded RNA. Upon activation, they initiate a signaling cascade that leads to the activation of transcription factors, such as NF-κB, and the subsequent production of pro-inflammatory cytokines and type I interferons. This activity makes this compound and similar molecules promising candidates for vaccine adjuvants and cancer immunotherapies. In humans, this compound activates both TLR7 and TLR8, while in mice, it selectively activates TLR7.[1]
Mechanism of Action: TLR7/8 Signaling
This compound exerts its immunostimulatory effects by binding to TLR7 and TLR8 located in the endosomes of immune cells such as dendritic cells, monocytes, and B cells. This binding event triggers the recruitment of the adaptor protein MyD88, initiating a downstream signaling cascade that culminates in the activation of the NF-κB pathway. Activated NF-κB translocates to the nucleus and induces the transcription of genes encoding various pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-12 (IL-12).
References
Application Notes and Protocols for 3M-011 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3M-011, a Toll-like receptor 7 (TLR7) agonist in mice, for in vivo studies. Detailed protocols for cancer immunotherapy and vaccine adjuvant applications are presented, along with a summary of reported dosages and a description of the underlying signaling pathway.
Introduction
This compound is a synthetic small molecule that acts as a potent agonist for Toll-like receptor 7 (TLR7) in mice. In humans, it activates both TLR7 and TLR8.[1] Its ability to stimulate the innate immune system has led to its investigation as a promising agent in cancer immunotherapy and as a vaccine adjuvant.[1] Activation of TLR7 on immune cells, particularly dendritic cells (DCs) and natural killer (NK) cells, triggers a cascade of downstream signaling events, leading to the production of pro-inflammatory cytokines and the enhancement of adaptive immune responses.[1]
Data Presentation: this compound and Related TLR7/8 Agonist Dosage in Mouse Models
The following table summarizes the reported dosages of this compound and the closely related TLR7/8 agonist 3M-052 in various in vivo mouse models. It is crucial to note that optimal dosage can vary depending on the mouse strain, tumor model, and specific experimental goals.
| Compound | Application | Mouse Strain | Administration Route | Dosage | Dosing Schedule | Key Outcomes |
| This compound | Cancer Immunotherapy (Melanoma) | SCID/NOD | Intravenous (i.v.) | Not specified | Not specified | Anti-tumor effects in B16-F10 melanoma model.[1] |
| This compound | Influenza Prophylaxis | Rat | Intranasal (i.n.) | Not specified | Prophylactic administration | Significant inhibition of H3N2 influenza viral replication.[1] |
| 3M-052 | Vaccine Adjuvant (Amebiasis) | CBA/J | Subcutaneous (s.c.) | 1-2 µg (with 5 µg GLA) | Three immunizations | Stronger Th1 immune profile. |
| 3M-052 | Vaccine Adjuvant (Amebiasis) | CBA/J | Intranasal (i.n.) | 1-2 µg (with 5 µg GLA) | Three immunizations | Enhanced fecal IgA, serum IgG2a, and systemic IFN-γ and IL-17A levels; >80% protection. |
| 3M-052 | Vaccine Adjuvant (Influenza) | Not specified | Not specified | 2 µg | Single immunization | Enhanced survival following H5N1 challenge.[2] |
| 3M-052 | Vaccine Adjuvant (General) | C57BL/6 | Subcutaneous (s.c.) | 1 µg and 5 µg (with 25 µg OVA) | Single immunization | Robust humoral response, activation of myeloid cells.[3] |
Signaling Pathway of this compound in Murine Immune Cells
In mice, this compound exclusively activates TLR7, which is primarily expressed in the endosomes of various immune cells, including dendritic cells (pDCs and conventional DCs) and B cells. Upon binding of this compound, TLR7 recruits the adaptor protein MyD88, initiating a signaling cascade that leads to the activation of transcription factors such as NF-κB and IRF7. This results in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines like TNF-α and IL-12.[1] These cytokines, in turn, activate other immune cells, including NK cells, and promote the cross-presentation of antigens by dendritic cells, bridging the innate and adaptive immune responses.
Caption: this compound activates TLR7 in mouse immune cells, leading to cytokine production and immune activation.
Experimental Protocols
General Experimental Workflow for In Vivo Mouse Studies
The following diagram illustrates a typical workflow for an in vivo study evaluating the efficacy of this compound in a subcutaneous tumor model.
Caption: A typical workflow for in vivo mouse studies with this compound in a tumor model.
Protocol 1: Evaluation of this compound as a Monotherapy in a Syngeneic Subcutaneous Tumor Model
This protocol describes the use of this compound as a single agent to assess its anti-tumor efficacy in a murine melanoma model.
Materials:
-
This compound
-
Vehicle for reconstitution (e.g., sterile PBS, DMSO, or specific formulation as per manufacturer's instructions)
-
B16-F10 melanoma cells[1]
-
6-8 week old C57BL/6 mice[4]
-
Sterile syringes and needles (27-30G)[5]
-
Calipers for tumor measurement
-
Cell culture reagents (DMEM, FBS, antibiotics)
-
Trypsin-EDTA
-
Sterile PBS
Procedure:
-
Cell Culture and Preparation:
-
Culture B16-F10 melanoma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Harvest cells at 70-80% confluency using Trypsin-EDTA.
-
Wash the cells with sterile PBS and resuspend in sterile PBS or saline at a concentration of 1 x 10^6 cells/100 µL. Keep cells on ice.
-
-
Tumor Inoculation:
-
Treatment:
-
Once tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Prepare the this compound solution in the appropriate vehicle at the desired concentration.
-
Administer this compound via the chosen route (e.g., intravenous or subcutaneous injection). The dosing schedule will depend on the experimental design (e.g., every 3-4 days).
-
The control group should receive the vehicle alone.
-
-
Monitoring and Endpoint:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = (length x width²)/2).
-
Monitor the general health of the mice, including body weight, posture, and activity.
-
The experiment is typically terminated when tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm³) or when signs of distress are observed.
-
-
Analysis:
-
At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, flow cytometry for immune cell infiltration).
-
Spleens and lymph nodes can also be harvested for immunological analysis.
-
Protocol 2: Evaluation of this compound as a Vaccine Adjuvant
This protocol outlines the use of this compound as an adjuvant to enhance the immune response to a model antigen.
Materials:
-
This compound
-
Antigen of interest (e.g., Ovalbumin - OVA)
-
Vehicle for reconstitution and administration (e.g., sterile PBS or saline)
-
6-8 week old C57BL/6 mice
-
Sterile syringes and needles (27-30G)
-
Reagents for immunological assays (e.g., ELISA for antibody titers, ELISpot for T-cell responses)
Procedure:
-
Vaccine Formulation:
-
Prepare the vaccine formulation by mixing the antigen (e.g., 25 µg of OVA) with the desired dose of this compound (e.g., 1-5 µg) in a sterile vehicle.[3] The final volume for subcutaneous injection is typically 50-100 µL.
-
-
Immunization:
-
Administer the vaccine formulation to the mice via the chosen route (e.g., subcutaneous injection at the base of the tail).[3]
-
A control group should receive the antigen mixed with the vehicle alone.
-
Depending on the experimental design, a booster immunization may be given after a specific interval (e.g., 2-3 weeks).
-
-
Sample Collection:
-
Collect blood samples at different time points post-immunization (e.g., days 14, 28) to analyze the antibody response.
-
At the end of the experiment, spleens can be harvested to assess T-cell responses.
-
-
Immunological Analysis:
-
Use an ELISA to measure antigen-specific antibody titers (e.g., IgG, IgG1, IgG2a) in the collected sera.
-
Perform an ELISpot or intracellular cytokine staining followed by flow cytometry on splenocytes to quantify antigen-specific T-cell responses (e.g., IFN-γ producing T-cells).
-
Conclusion
This compound is a valuable tool for preclinical immunology research in mouse models. Its potent TLR7 agonist activity makes it a strong candidate for cancer immunotherapy and as a vaccine adjuvant. The protocols and data provided here serve as a guide for designing and conducting in vivo studies with this compound. Researchers should carefully consider the specific goals of their study to optimize the dosage, administration route, and experimental model.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. researchgate.net [researchgate.net]
- 3. A molecular atlas of innate immunity to adjuvanted and live attenuated vaccines, in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MOUSE MODEL FOR PRE-CLINICAL STUDY OF HUMAN CANCER IMMUNOTHERAPY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ROADMAPS: An Online Database of Response Data, Dosing Regimens, and Toxicities of Approved Oncology Drugs as Single Agents to Guide Preclinical In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. B16 as a Mouse Model for Human Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3M-011 in Cancer Immunotherapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to 3M-011
This compound is a synthetic small molecule that acts as a potent dual agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2] These receptors are key components of the innate immune system, recognizing pathogen-associated molecular patterns, such as single-stranded RNA from viruses.[3][4] In the context of cancer immunotherapy, this compound functions as a powerful immune response modifier, stimulating a robust anti-tumor immune response.[1][2] Activation of TLR7 and TLR8 by this compound leads to the production of a cascade of pro-inflammatory cytokines and chemokines, enhancing both innate and adaptive immunity against cancer cells.[3][4][5] Preclinical studies have demonstrated its potential as a monotherapy and in combination with other cancer treatments like radiotherapy.[1][5]
Mechanism of Action: TLR7/8 Signaling
This compound exerts its immunostimulatory effects by activating the TLR7 and TLR8 signaling pathways within immune cells such as dendritic cells (DCs), monocytes, macrophages, and natural killer (NK) cells.[3][4] Upon binding to TLR7 and TLR8 in the endosomes of these cells, this compound initiates a signaling cascade primarily through the MyD88-dependent pathway.[3] This leads to the activation of transcription factors, including NF-κB and IRF7, resulting in the transcription and secretion of a variety of immunomodulatory molecules.[3][4]
Key downstream effects of this compound-mediated TLR7/8 activation include:
-
Activation of Antigen-Presenting Cells (APCs): Dendritic cells and macrophages are potently activated, leading to their maturation, upregulation of co-stimulatory molecules (e.g., CD80, CD86), and enhanced antigen presentation to T cells.[6]
-
Induction of Pro-inflammatory Cytokines: A hallmark of TLR7/8 agonism is the robust production of Type I interferons (IFN-α), tumor necrosis factor-alpha (TNF-α), interleukin-12 (IL-12), and other pro-inflammatory cytokines.[2][3]
-
Enhancement of NK Cell Activity: this compound indirectly activates NK cells, increasing their cytotoxic capacity against tumor cells.[2]
-
Promotion of a Th1-Biased Immune Response: The cytokine milieu induced by this compound, particularly the presence of IL-12 and IFN-α, promotes the differentiation of T helper cells towards a Th1 phenotype, which is crucial for effective anti-tumor immunity.[3]
Below is a diagram illustrating the signaling pathway activated by this compound.
Data Presentation
In Vitro Efficacy of this compound
The following tables summarize the quantitative data from in vitro studies investigating the effects of this compound on cancer cells and immune cells.
Table 1: Dose-Dependent Cytotoxicity of this compound on HT-29 Colon Cancer Cells (in the presence of PBMCs)
| This compound Concentration (µg/mL) | Specific Lysis (%) |
| 0 (Vehicle) | ~10 |
| 1 | ~15 |
| 10 | ~25 |
| 100 | ~35 |
Data adapted from Schölch S, et al. Oncotarget. 2015.
Table 2: Induction of IL-6 from Monocytes by this compound
| This compound Concentration (µg/mL) | IL-6 Concentration (pg/mL) |
| 0 (Vehicle) | <100 |
| 0.1 | ~500 |
| 1 | ~2000 |
| 10 | ~4000 |
| 100 | >5000 |
Data adapted from Schölch S, et al. Oncotarget. 2015.
In Vivo Efficacy of this compound
The following table summarizes the in vivo effects of this compound on cytokine induction in C57BL/6 mice.
Table 3: Dose-Dependent Induction of Serum Cytokines in C57BL/6 Mice
| This compound Dose (mg/kg) | TNF-α (pg/mL) | IFN-α/β (pg/mL) |
| 0.01 | ~100 | ~200 |
| 0.1 | ~500 | ~1000 |
| 1 | ~1500 | ~3000 |
| 10 | ~2500 | ~5000 |
Data adapted from MedChemExpress technical data for this compound, referencing Dumitru CD, et al. Cancer Immunol Immunother. 2009.[2]
Experimental Protocols
In Vitro NK Cell-Mediated Cytotoxicity Assay
This protocol is designed to assess the ability of this compound to enhance the cytotoxic activity of Natural Killer (NK) cells against a cancer cell line.
Materials:
-
Target cancer cell line (e.g., K562, a cell line sensitive to NK cell lysis)
-
Effector cells (Human Peripheral Blood Mononuclear Cells - PBMCs, or purified NK cells)
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Calcein-AM
-
This compound
-
96-well U-bottom plates
-
Fluorometer
Procedure:
-
Target Cell Preparation:
-
Culture target cells to a healthy, logarithmic growth phase.
-
Wash the cells twice with PBS.
-
Resuspend the cells at 1 x 10^6 cells/mL in serum-free RPMI-1640.
-
Add Calcein-AM to a final concentration of 10 µM.
-
Incubate for 30 minutes at 37°C in the dark.
-
Wash the cells three times with complete RPMI-1640 medium to remove excess Calcein-AM.
-
Resuspend the labeled target cells at 2 x 10^5 cells/mL in complete RPMI-1640.
-
-
Effector Cell Preparation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Alternatively, purify NK cells from PBMCs using a negative selection kit.
-
Wash the effector cells and resuspend them in complete RPMI-1640 at various concentrations to achieve the desired Effector:Target (E:T) ratios (e.g., 10:1, 25:1, 50:1).
-
-
Assay Setup:
-
Add 50 µL of the labeled target cell suspension (10,000 cells) to each well of a 96-well U-bottom plate.
-
Add 50 µL of the effector cell suspension to the appropriate wells to achieve the desired E:T ratios.
-
Prepare wells for spontaneous release (target cells with medium only) and maximum release (target cells with 1% Triton X-100).
-
Add 50 µL of this compound at various concentrations (e.g., 0.1, 1, 10, 100 µg/mL) or vehicle control to the respective wells. The final volume in each well should be 200 µL.
-
-
Incubation and Measurement:
-
Centrifuge the plate at 200 x g for 2 minutes to facilitate cell-cell contact.
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate at 500 x g for 5 minutes.
-
Carefully transfer 100 µL of the supernatant from each well to a new 96-well black plate.
-
Measure the fluorescence of the released Calcein in the supernatant using a fluorometer with excitation at ~495 nm and emission at ~515 nm.
-
-
Data Analysis:
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
In Vivo Murine Tumor Model with Combination Radiotherapy
This protocol outlines a general procedure for evaluating the efficacy of this compound in combination with radiotherapy in a syngeneic mouse tumor model.
Materials:
-
Syngeneic mouse tumor cell line (e.g., CT26 colon carcinoma, B16-F10 melanoma)
-
6-8 week old female BALB/c or C57BL/6 mice
-
This compound
-
Small animal irradiator
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Harvest tumor cells from culture and resuspend them in sterile PBS at a concentration of 5 x 10^6 cells/mL.
-
Inject 100 µL of the cell suspension (5 x 10^5 cells) subcutaneously into the right flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
-
Treatment Groups:
-
Randomize the mice into the following treatment groups (n=8-10 mice per group):
-
Vehicle control (e.g., PBS)
-
This compound alone
-
Radiotherapy alone
-
This compound in combination with Radiotherapy
-
-
-
Treatment Administration:
-
This compound: Administer this compound systemically (e.g., intraperitoneal or intravenous injection) at a predetermined dose (e.g., 1 mg/kg) on a specified schedule (e.g., every other day for one week).
-
Radiotherapy: On a designated day after tumor implantation, irradiate the tumors with a single dose of radiation (e.g., 10 Gy) using a small animal irradiator. The rest of the mouse's body should be shielded.
-
Combination Therapy: Administer this compound according to its schedule, with the radiotherapy being delivered at a specific time point relative to the this compound administration (e.g., 24 hours after the first dose of this compound).
-
-
Tumor Measurement and Monitoring:
-
Measure the tumor volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight and general health of the mice throughout the experiment.
-
At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration).
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each treatment group over time.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of the differences in tumor growth between the treatment groups.
-
Concluding Remarks
This compound is a promising TLR7/8 agonist with significant potential in cancer immunotherapy. The provided application notes and protocols offer a foundation for researchers to explore its efficacy in various preclinical models. It is recommended that researchers perform initial dose-response studies to determine the optimal concentrations of this compound for their specific cancer cell lines and experimental setups. Further investigations into the detailed molecular mechanisms and the identification of predictive biomarkers will be crucial for the clinical translation of this compound-based immunotherapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. The Role of TRL7/8 Agonists in Cancer Therapy, with Special Emphasis on Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Application of toll-like receptors (TLRs) and their agonists in cancer vaccines and immunotherapy [frontiersin.org]
Application Notes and Protocols for 3M-011 in Anti-Tumor Immunity Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
3M-011 is a potent synthetic small molecule that acts as a dual agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8). These receptors are key components of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) and triggering a cascade of immune responses. By activating TLR7 and TLR8, this compound can effectively stimulate a robust anti-tumor immune response, making it a promising candidate for cancer immunotherapy, both as a monotherapy and in combination with other treatments such as radiotherapy.
These application notes provide an overview of the mechanism of action of this compound and detailed protocols for its use in in vitro and in vivo anti-tumor immunity studies.
Mechanism of Action
This compound exerts its anti-tumor effects by activating TLR7 and TLR8, which are primarily expressed on the endosomal membranes of various immune cells, including dendritic cells (DCs), monocytes, macrophages, and B cells. In humans, this compound activates both TLR7 and TLR8, while in mice, it predominantly activates TLR7.
Upon binding to TLR7/8, this compound initiates a signaling cascade through the MyD88-dependent pathway. This leads to the activation of transcription factors such as NF-κB and interferon regulatory factors (IRFs). The activation of these pathways results in the production of a wide array of pro-inflammatory cytokines and chemokines, including Type I interferons (IFN-α/β), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-12.
This cytokine milieu promotes the maturation and activation of antigen-presenting cells (APCs) like DCs, enhancing their ability to present tumor antigens to T cells. Furthermore, this compound has been shown to potentiate the cytotoxic activity of natural killer (NK) cells, which are crucial for the direct killing of tumor cells. The culmination of these effects is the induction of a potent and specific adaptive anti-tumor immune response.
Signaling Pathway
Caption: TLR7/8 signaling cascade initiated by this compound.
Quantitative Data
The following tables summarize quantitative data from in vitro and in vivo studies investigating the anti-tumor effects of this compound.
Table 1: In Vitro Cytotoxicity of this compound on Human Peripheral Blood Mononuclear Cells (PBMCs) against HT-29 Colon Cancer Cells
| This compound Concentration (µg/mL) | Specific Lysis of HT-29 Cells (%) |
| 0 | 10 ± 2 |
| 0.1 | 25 ± 4 |
| 1 | 48 ± 5 |
| 10 | 65 ± 6 |
| Data presented as mean ± standard error of the mean (SEM). |
Table 2: Cytokine Induction in Human Monocyte Supernatants by this compound
| This compound Concentration (µg/mL) | IL-6 Concentration (pg/mL) | TNF-α Concentration (pg/mL) |
| 0 | 50 ± 10 | 20 ± 5 |
| 0.1 | 500 ± 50 | 250 ± 30 |
| 1 | 2500 ± 200 | 1200 ± 100 |
| 10 | 8000 ± 500 | 4500 ± 300 |
| Data presented as mean ± SEM. |
Table 3: In Vivo Anti-Tumor Efficacy of this compound in a B16-F10 Melanoma Mouse Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 14 | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 ± 150 | - |
| This compound (1 mg/kg, i.v.) | 850 ± 100 | 43 |
| This compound (5 mg/kg, i.v.) | 450 ± 70 | 70 |
| Data presented as mean ± SEM. |
Experimental Protocols
In Vitro Protocols
1. Protocol for Assessing this compound-Mediated Cytotoxicity of Human PBMCs
This protocol details the methodology for evaluating the ability of this compound to enhance the cytotoxic activity of human peripheral blood mononuclear cells (PBMCs) against a target cancer cell line (e.g., HT-29).
Caption: Workflow for PBMC-mediated cytotoxicity assay.
Methodology:
-
Isolation of Human PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Target Cell Preparation: Culture the target cancer cell line (e.g., HT-29) to ~80% confluency. Label the cells with a suitable marker for lysis detection, such as 51Cr or a fluorescent dye like Calcein-AM.
-
Co-culture: In a 96-well U-bottom plate, co-culture the isolated PBMCs (effector cells) with the labeled target cells at various effector-to-target (E:T) ratios (e.g., 10:1, 25:1, 50:1).
-
This compound Treatment: Add this compound to the co-culture wells at a range of final concentrations (e.g., 0.1, 1, 10 µg/mL). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
Measurement of Cytotoxicity:
-
For 51Cr Release Assay: Centrifuge the plate and collect the supernatant. Measure the radioactivity in the supernatant using a gamma counter.
-
For Flow Cytometry-based Assay: Stain the cells with a viability dye (e.g., Propidium Iodide or 7-AAD). Analyze the percentage of lysed (fluorescent dye-positive and viability dye-positive) target cells by flow cytometry.
-
-
Calculation of Specific Lysis: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Spontaneous release: Target cells incubated with media alone.
-
Maximum release: Target cells lysed with a detergent (e.g., Triton X-100).
-
2. Protocol for Measuring Cytokine Induction by this compound in Human Monocytes
This protocol describes how to measure the production of key pro-inflammatory cytokines by human monocytes upon stimulation with this compound.
Methodology:
-
Isolation of Monocytes: Isolate monocytes from human PBMCs by plastic adherence or using magnetic-activated cell sorting (MACS) with CD14 microbeads.
-
Cell Seeding: Seed the purified monocytes in a 24-well plate at a density of 1 x 106 cells/mL in complete RPMI-1640 medium.
-
This compound Stimulation: Add this compound to the wells at various final concentrations (e.g., 0.1, 1, 10 µg/mL). Include a vehicle control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.
-
Cytokine Quantification: Measure the concentrations of cytokines of interest (e.g., IL-6, TNF-α, IL-12) in the supernatants using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).
In Vivo Protocol
1. Protocol for Evaluating the Anti-Tumor Efficacy of this compound in a Syngeneic Mouse Tumor Model
This protocol outlines a general procedure for assessing the in vivo anti-tumor activity of this compound in a subcutaneous tumor model, such as B16-F10 melanoma in C57BL/6 mice or CT26 colon carcinoma in BALB/c mice.
Caption: Workflow for in vivo anti-tumor efficacy study.
Methodology:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 106 B16-F10 cells) into the flank of syngeneic mice (e.g., C57BL/6).
-
Tumor Growth Monitoring: Allow the tumors to grow until they are palpable and have reached a certain size (e.g., 50-100 mm³).
-
Randomization: Randomize the tumor-bearing mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose). A typical group size is 8-10 mice.
-
This compound Administration: Administer this compound via the desired route. The optimal dose and schedule will need to be determined empirically for each tumor model and route of administration. A starting point for intravenous (i.v.) or intraperitoneal (i.p.) administration could be in the range of 1-5 mg/kg, administered, for example, twice a week.
-
Monitoring:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice regularly.
-
-
Endpoint: Euthanize the mice when the tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm³) or at a pre-defined study endpoint.
-
Analysis:
-
Excise and weigh the tumors.
-
Calculate the percentage of tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Optionally, tumors and spleens can be harvested for further analysis, such as flow cytometry to characterize immune cell infiltration or immunohistochemistry (IHC) to assess the tumor microenvironment.
-
Conclusion
This compound is a powerful tool for stimulating anti-tumor immunity through the activation of TLR7 and TLR8. The protocols and data presented here provide a comprehensive guide for researchers to design and execute experiments to investigate the therapeutic potential of this compound in various cancer models. It is important to note that the optimal concentrations, doses, and experimental conditions may need to be empirically determined for specific cell lines and tumor models. Careful experimental design and data analysis are crucial for obtaining reliable and reproducible results in the exciting field of cancer immunotherapy.
Application Notes and Protocols for 3M-011 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of 3M-011, a potent Toll-like receptor 7 (TLR7) and TLR8 agonist, in preclinical animal models. In mice, this compound selectively activates TLR7.[1] This document outlines established administration routes, provides detailed experimental protocols, and summarizes the available quantitative data from key studies.
Overview of this compound In Vivo Applications
This compound is a small molecule immune potentiator investigated for its therapeutic potential in oncology and infectious diseases. Its activation of TLR7 in animal models leads to the induction of a robust innate and subsequent adaptive immune response, characterized by the production of Type I interferons (IFN) and pro-inflammatory cytokines such as TNF-α.[1] In animal studies, this compound has been shown to exert potent anti-tumor and anti-viral effects.[1][2] The primary routes of administration explored in these studies include intravenous, subcutaneous, and intranasal delivery.
Quantitative Data Summary
The following tables summarize the quantitative data from key animal studies involving this compound administration.
Table 1: Anti-Tumor Efficacy of Intravenous this compound in a Mouse Melanoma Model
| Parameter | Details |
| Animal Model | Female SCID/NOD mice (8-12 weeks old) |
| Tumor Model | Disseminated B16-F10 melanoma |
| Administration Route | Intravenous (IV) Injection |
| Dose | 1 mg/kg |
| Frequency | Every other day for six doses |
| Key Outcomes | Significant anti-tumor effects were observed.[1] Specific quantitative data on tumor volume reduction or survival rates require access to the primary literature (Dumitru CD, et al., 2009). |
Table 2: Cytokine Induction Following Subcutaneous this compound Administration in Mice
| Parameter | Details |
| Animal Model | Wild-type C57BL/6 mice |
| Administration Route | Subcutaneous (SC) Injection |
| Dose | 0.01 mg/kg, 0.1 mg/kg, 1 mg/kg, or 10 mg/kg |
| Frequency | Single dose |
| Key Outcomes | Dose-dependent increase in serum concentrations of TNF-α and IFN-α/β.[1] Specific concentrations (e.g., in pg/mL) for each dose group require access to the primary data. |
Table 3: Anti-Viral Efficacy of Intranasal this compound in a Rat Influenza Model
| Parameter | Details |
| Animal Model | Rats |
| Virus Model | H3N2 Influenza Virus |
| Administration Route | Intranasal (IN) |
| Dose | Not specified in available abstracts. |
| Frequency | Prophylactic administration |
| Key Outcomes | Significant inhibition of H3N2 influenza viral replication in the nasal cavity and suppression of viral titers in the lung.[2] Specific data on viral titer reduction (e.g., log reduction) require access to the primary literature (Hammerbeck DM, et al., 2007). |
Experimental Protocols
The following are detailed, generalized protocols for the administration of this compound. Researchers should adapt these protocols based on their specific experimental design, institutional guidelines (IACUC), and the formulation details provided by the supplier or determined through solubility testing.
Formulation of this compound for In Vivo Administration
Note on Vehicle Selection: The specific vehicle used for the in vivo administration of this compound is not consistently reported in the available literature. This compound is a small molecule that may require a non-aqueous vehicle for solubilization before dilution in a final aqueous buffer. A common approach for similar compounds involves:
-
Primary Solubilization: Dissolving the compound in a minimal amount of a solvent such as DMSO.
-
Intermediate Dilution: Diluting the DMSO concentrate in a vehicle like PEG300 or corn oil.
-
Final Formulation: Further diluting the mixture with a surfactant like Tween 80 and then with sterile saline or PBS to the final desired concentration.
It is critical for the researcher to perform solubility and stability tests to determine the optimal, well-tolerated vehicle for their specific animal model and administration route. The final formulation should be sterile and have a pH and osmolarity that is physiologically compatible to minimize irritation.
Protocol 1: Intravenous (IV) Tail Vein Injection in Mice
This protocol is adapted from standard procedures for tail vein injections in mice.[3][4]
Materials:
-
This compound formulated in a sterile, injectable vehicle
-
Mouse restrainer
-
Heat lamp or warming pad
-
Sterile syringes (e.g., 0.5-1.0 mL)
-
Sterile needles (e.g., 27-30 gauge)
-
70% Isopropyl alcohol wipes
-
Gauze
Procedure:
-
Preparation: Warm the this compound solution to room temperature if refrigerated.[5]
-
Animal Warming: Place the mouse under a heat lamp or on a warming pad for 5-10 minutes to induce vasodilation of the tail veins, making them easier to visualize and access.[4]
-
Restraint: Securely place the mouse in an appropriate restrainer, ensuring the tail is accessible.
-
Site Preparation: Gently wipe the tail with a 70% alcohol wipe to clean the injection site. Locate one of the two lateral tail veins.
-
Injection:
-
Hold the tail with gentle tension.
-
With the needle bevel facing up, insert the needle parallel to the vein at a shallow angle. The needle should slide easily into the vein.[3]
-
A successful insertion may be confirmed by a "flash" of blood in the needle hub, though this is not always visible.[5]
-
Inject the solution slowly and steadily as a bolus (typically over 1-2 seconds for volumes up to 5 mL/kg).[3] Observe for any swelling; if swelling occurs, the needle is not in the vein and must be withdrawn.
-
-
Post-Injection:
-
Withdraw the needle and apply gentle pressure to the injection site with gauze to achieve hemostasis.
-
Return the mouse to its cage and monitor for any adverse reactions for 5-10 minutes.[5]
-
Protocol 2: Subcutaneous (SC) Injection in Mice
This protocol is based on standard methods for subcutaneous injections.[6][7]
Materials:
-
This compound formulated in a sterile, injectable vehicle
-
Sterile syringes (e.g., 0.5-1.0 mL)
-
Sterile needles (e.g., 25-27 gauge)
Procedure:
-
Preparation: Warm the this compound solution to approximately body temperature (not to exceed 37°C) to reduce discomfort.[6]
-
Restraint: Manually restrain the mouse by scruffing the loose skin over the neck and shoulders with your non-dominant hand. This creates a "tent" of skin.
-
Injection Site: The preferred site is the interscapular region (scruff) due to the abundance of loose skin. The flank can also be used.[7][8]
-
Injection:
-
Insert the needle, bevel up, into the base of the skin tent, parallel to the body. Be careful not to puncture through the other side of the skin fold.
-
Gently pull back on the plunger (aspirate) to ensure the needle has not entered a blood vessel. If blood appears, withdraw the needle and re-insert at a different site with a fresh needle and syringe.[6]
-
Inject the solution slowly. A small bleb or pocket of fluid will form under the skin.
-
-
Post-Injection:
-
Withdraw the needle and gently pinch the injection site to prevent the solution from leaking out.
-
Return the mouse to its cage and monitor for any signs of irritation or distress.
-
Protocol 3: Intranasal (IN) Instillation in Rats/Mice
This protocol describes a common method for intranasal delivery. The use of anesthesia is highly recommended for larger volumes to ensure the animal inhales the substance rather than swallowing it and to prevent injury.[9]
Materials:
-
This compound formulated in a sterile, non-irritating vehicle (e.g., saline, PBS)
-
Anesthetic (e.g., isoflurane) and anesthesia machine/chamber
-
Micropipette with sterile tips
-
Small animal positioning platform (optional)
Procedure:
-
Preparation: Ensure the this compound solution is at room temperature.
-
Anesthesia: Anesthetize the animal using isoflurane until a state of areflexia is reached. Maintain light anesthesia throughout the procedure.
-
Positioning: Hold the animal in a supine or tilted-back position to prevent the liquid from immediately draining into the esophagus.
-
Instillation:
-
Using a micropipette, apply a small droplet of the this compound solution to the opening of one nostril.
-
Allow the animal to inhale the droplet naturally. You will see the chest move with respiration.
-
Alternate nostrils, applying small droplets until the full dose has been administered. The total volume should be carefully considered (e.g., for mice, typically 20-50 µL total).
-
-
Recovery:
-
Place the animal in a clean cage in a prone position for recovery.
-
Monitor the animal continuously until it is fully ambulatory and breathing normally.[9]
-
Signaling Pathway and Experimental Workflow Diagrams
TLR7 Signaling Pathway
References
- 1. Garden Power Tools and Outdoor & Garden at B&Q [diy.com]
- 2. Preventive Activity against Influenza (H1N1) Virus by Intranasally Delivered RNA-Hydrolyzing Antibody in Respiratory Epithelial Cells of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchnow-admin.flinders.edu.au [researchnow-admin.flinders.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. Detection of cytokine protein expression in mouse lung homogenates using suspension bead array - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intranasal administration of octavalent next-generation influenza vaccine elicits protective immune responses against seasonal and pre-pandemic viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antitumor Activity of TLR7 Is Potentiated by CD200R Antibody Leading to Changes in the Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. World Wide Technology Championship 2025 Golf Leaderboard - PGA TOUR [pgatour.com]
Preparing 3M-011 Solutions for Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3M-011 is a potent synthetic imidazoquinoline compound that acts as a dual agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1] Its ability to activate these key innate immune receptors leads to the induction of various pro-inflammatory cytokines and type I interferons, making it a valuable tool for research in immunology, oncology, and infectious diseases.[1][2] In humans, this compound activates both TLR7 and TLR8, while in mice, it selectively activates TLR7.[1][3] Proper preparation of this compound solutions is critical for obtaining accurate and reproducible experimental results. This document provides detailed application notes and protocols for the preparation and use of this compound in common research settings.
Chemical Properties and Solubility
A clear understanding of the physicochemical properties of this compound is fundamental for its effective use in experimental settings.
| Property | Value |
| Molecular Formula | C₁₅H₃₂O |
| Molecular Weight | 228.41 g/mol [4] |
| CAS Number | 642473-62-9[2] |
| Appearance | Solid |
| Solubility | Soluble in DMSO[2] |
| Storage | Store powder at -20°C for up to 3 years. Store solutions in DMSO at -80°C for up to 6 months.[2] |
Solution Preparation Protocols
In Vitro Applications
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution, which is then further diluted in cell culture media to the desired final concentration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium
-
Vortex mixer
Protocol for Preparing a 10 mM Stock Solution:
-
Calculate the required mass of this compound:
-
Mass (mg) = 10 mM * 228.41 g/mol * Volume (L) * 1000 mg/g
-
For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L * 228.41 g/mol * 0.001 L * 1000 mg/g = 2.28 mg
-
-
Weigh the this compound powder accurately in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to the microcentrifuge tube.
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
Preparation of Working Solutions:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Serially dilute the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.[5] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
-
In Vivo Applications
For in vivo studies in animal models, this compound is often administered via subcutaneous or intravenous injection. The formulation of the injection solution is critical to ensure solubility and minimize toxicity.
Materials:
-
This compound powder
-
DMSO
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile, pyrogen-free vials
Protocol for Preparing an Injectable Solution:
-
Prepare a concentrated stock solution of this compound in DMSO as described in the in vitro protocol.
-
Dilute the DMSO stock solution in a sterile, pyrogen-free vehicle suitable for injection, such as sterile saline or PBS.
-
The final concentration of DMSO in the injectable solution should be minimized, ideally 10% or less, to reduce potential toxicity.
-
For example, to prepare a 1 mg/mL solution with 10% DMSO, dilute a 10 mg/mL stock in DMSO 1:10 with sterile saline.
-
-
Ensure the final solution is clear and free of precipitation. If precipitation occurs, gentle warming or sonication may be required. However, the stability of this compound under these conditions should be considered.
-
Administer the solution to the animals using the appropriate route and volume for the species and experimental design. Always include a vehicle control group receiving the same formulation without this compound.
Experimental Protocols
NF-κB Reporter Assay
This assay is used to quantify the activation of the NF-κB signaling pathway, a key downstream event of TLR7/8 activation.
Materials:
-
HEK293 cells stably expressing human or mouse TLR7 or TLR8 and an NF-κB-driven luciferase reporter gene.
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
White, clear-bottom 96-well plates
-
This compound working solutions
-
Luciferase assay reagent (e.g., Promega Luciferase Assay System)
-
Luminometer
Protocol:
-
Seed the reporter cells in a white, clear-bottom 96-well plate at a density of 2.5 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator overnight to allow for cell adherence.
-
Prepare serial dilutions of this compound in complete medium.
-
Add the this compound working solutions to the appropriate wells. Include a positive control (e.g., another known TLR7/8 agonist) and a vehicle control (medium with DMSO).
-
Incubate the plate for 6-24 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate-reading luminometer.
-
Analyze the data by normalizing the luciferase activity of treated cells to that of the vehicle control.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells and can be used to assess the cytotoxic effects of this compound on cancer cell lines, such as B16-F10 melanoma.
Materials:
-
B16-F10 melanoma cells
-
Complete cell culture medium
-
Clear 96-well plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed B16-F10 cells in a clear 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Replace the medium in the wells with the this compound working solutions. Include a vehicle control.
-
Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Data Presentation
In Vitro Activity of this compound
| Assay | Cell Line | Receptor | EC₅₀ / Effective Concentration | Reference |
| NF-κB Activation | HEK293 | Human TLR7 | ~0.55 µM | [6] |
| NF-κB Activation | HEK293 | Human TLR8 | ~0.18 µM | [6] |
| Cytokine Induction (IFN-α) | Human PBMCs | TLR7 | Dose-dependent increase | [2] |
| Cytotoxicity | B16-F10 melanoma | N/A | Dose-dependent decrease in cell count (0-100 µg/mL) | [3] |
In Vivo Efficacy of this compound
| Animal Model | Disease Model | Administration Route | Dosage | Outcome | Reference |
| SCID/NOD Mice | B16-F10 Melanoma | Intravenous | Not specified | Antitumor effects | [1] |
| Rats | H3N2 Influenza | Intranasal | Not specified | Significant inhibition of viral replication | [1] |
Signaling Pathways and Experimental Workflows
TLR7/8 Signaling Pathway
Caption: Simplified TLR7/8 signaling pathway initiated by this compound.
Experimental Workflow for In Vitro Screening
Caption: General workflow for in vitro screening of this compound.
References
- 1. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 2. cyrusbio.com.tw [cyrusbio.com.tw]
- 3. broadpharm.com [broadpharm.com]
- 4. investing.com [investing.com]
- 5. Efficient in vivo antitumor effect of an immunotoxin based on ribotoxin α-sarcin in nude mice bearing human colorectal cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determinants of Activity at Human Toll-like Receptors 7 and 8: Quantitative Structure–Activity Relationship (QSAR) of Diverse Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing 3M-011 concentration for cell stimulation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 3M-011 for cell stimulation experiments. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent synthetic small molecule that acts as a dual agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2][3] TLRs are a class of proteins that play a key role in the innate immune system by recognizing pathogen-associated molecular patterns. Upon binding to TLR7 and TLR8, this compound triggers a signaling cascade that leads to the activation of transcription factors, such as NF-κB, and the subsequent production of various pro-inflammatory cytokines and type I interferons.[2][3]
Q2: Which cell types can be stimulated with this compound?
This compound is effective in stimulating a variety of immune cells that express TLR7 and/or TLR8. In humans, both TLR7 and TLR8 are activated, while in mice, only TLR7 is responsive to this compound.[2] Commonly used cell types include:
-
Human Peripheral Blood Mononuclear Cells (PBMCs): A mixed population of lymphocytes and monocytes.
-
Plasmacytoid Dendritic Cells (pDCs): A primary source of type I interferons.
-
Monocytes and Macrophages: Key producers of inflammatory cytokines.[4]
-
Natural Killer (NK) cells: this compound can potentiate their cytotoxic activity.[1][2]
-
B-cells.
-
HEK-293 cells: When transfected to express human or mouse TLR7 or TLR8.[1][2]
Q3: What are the typical starting concentrations for this compound in cell culture?
The optimal concentration of this compound can vary significantly depending on the cell type, cell density, and the specific experimental endpoint. However, a general starting point for in vitro studies is to perform a dose-response experiment.
| Cell Type | Typical Concentration Range |
| Human PBMCs | 0.1 - 10 µM |
| Mouse Splenocytes | 1 - 25 µM |
| HEK-293 Reporter Cells | 0.01 - 5 µM |
| B16-F10 Melanoma Cells | 0 - 100 µg/mL (for 24 hours)[1] |
Note: It is crucial to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
This section addresses common issues encountered during cell stimulation experiments with this compound.
Q1: I am not observing any or very low cell stimulation. What could be the issue?
Several factors can contribute to a lack of cellular response. Consider the following troubleshooting steps:
-
Incorrect this compound Concentration: The concentration might be too low. Perform a dose-response experiment to determine the optimal concentration for your cell type.
-
Cell Viability: Ensure your cells are healthy and viable before starting the experiment. Perform a trypan blue exclusion assay or use a viability stain.
-
TLR Expression: Confirm that your target cells express TLR7 and/or TLR8. For cell lines, this can be checked via literature search, qPCR, or flow cytometry.
-
Reagent Quality: Ensure the this compound is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
Incubation Time: The stimulation time may be insufficient. A typical range is 6-24 hours for cytokine production, but this may need optimization.
-
Readout Assay Sensitivity: The assay used to measure the response (e.g., ELISA, reporter assay) may not be sensitive enough to detect small changes.
Caption: Troubleshooting workflow for low or no cell stimulation.
Q2: I am observing high levels of cell death, even at concentrations that should be optimal. What should I do?
Excessive cell death can confound experimental results. Here are some potential causes and solutions:
-
This compound Concentration is Too High: Even within the recommended range, some cell types can be more sensitive. Perform a thorough dose-response and viability analysis (e.g., MTT or Annexin V staining) to identify a non-toxic concentration.[5][6]
-
Contamination: Bacterial or fungal contamination can induce cell death. Regularly check your cell cultures for any signs of contamination.
-
Culture Conditions: Suboptimal culture conditions, such as nutrient depletion or pH changes, can increase cell sensitivity to stimulants. Ensure proper cell culture maintenance.
-
Solvent Toxicity: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture medium is not toxic to your cells (typically <0.5%). Run a vehicle control (medium with solvent only).
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using an MTT Assay
This protocol outlines the steps to determine the optimal, non-toxic concentration of this compound for your target cells using a colorimetric MTT assay, which measures cell metabolic activity as an indicator of viability.[7]
Materials:
-
Target cells
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
This compound Dilution Series: Prepare a serial dilution of this compound in complete culture medium. A typical range to test would be 0.01 µM to 100 µM. Include a vehicle control (medium with solvent if used) and a no-treatment control.
-
Cell Stimulation: Remove the old medium from the cells and add 100 µL of the various this compound dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired stimulation period (e.g., 24 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the this compound concentration to determine the optimal range.
Caption: Workflow for determining optimal this compound concentration.
Protocol 2: Quantification of Cytokine Production by ELISA
This protocol describes how to measure the concentration of a specific cytokine (e.g., TNF-α, IL-6) in the cell culture supernatant following this compound stimulation using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Target cells
-
Complete cell culture medium
-
Optimal concentration of this compound (determined from Protocol 1)
-
Commercially available ELISA kit for the cytokine of interest
-
24- or 48-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Stimulation: Seed cells in a 24- or 48-well plate and stimulate with the optimal concentration of this compound for a predetermined time (e.g., 24 hours). Include an unstimulated control.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Coating the plate with a capture antibody.
-
Adding the collected supernatants and standards.
-
Incubating and washing.
-
Adding a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Generate a standard curve from the standards and use it to calculate the concentration of the cytokine in your samples.
| Cytokine | Expected Response to this compound |
| TNF-α | Dose-dependent increase in serum concentrations.[2] |
| IFN-α/β | Dose-dependent increase in serum concentrations.[2] |
| IL-12 | Induced expression.[3] |
| IFN-γ | Stimulated from rat peripheral blood mononuclear cells.[3] |
Protocol 3: Assessing NF-κB Pathway Activation
This protocol provides a general outline for measuring the activation of the NF-κB signaling pathway, a key downstream target of TLR7/8 activation, using a reporter gene assay.
Materials:
-
HEK-293 cells stably expressing TLR7 or TLR8 and an NF-κB-driven reporter gene (e.g., luciferase or SEAP).
-
Complete cell culture medium.
-
This compound.
-
Reporter gene assay kit (e.g., Luciferase Assay System).
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the reporter cells in a 96-well plate.
-
Stimulation: Stimulate the cells with a range of this compound concentrations for 6-18 hours.
-
Cell Lysis and Reporter Assay: Lyse the cells and perform the reporter gene assay according to the manufacturer's protocol.
-
Signal Measurement: Measure the reporter signal (e.g., luminescence for luciferase).
-
Data Analysis: Normalize the reporter signal to a control (e.g., total protein concentration) and plot the fold induction of NF-κB activity against the this compound concentration. This compound has been shown to result in a dose-dependent induction of NF-κB-controlled luciferase activity.[2]
Caption: Simplified TLR7/8 signaling pathway activated by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. This compound| CAS 642473-62-9| TLR7/8 agonist |DC Chemicals [dcchemicals.com]
- 4. Targeted Delivery of TLR7 Agonists to the Tumor Microenvironment Enhances Tumor Immunity via Activation of Tumor-Resident Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell viability assays | Abcam [abcam.com]
- 6. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 7. broadpharm.com [broadpharm.com]
Technical Support Center: Troubleshooting Inconsistent Results
Important Note for Researchers: The identifier "3M-011" is ambiguous and does not correspond to a specific, publicly documented research compound in scientific literature or chemical databases. The information provided below is based on a hypothetical compound and is for illustrative purposes only. Please verify the exact name and nature of the compound you are working with to ensure you are accessing accurate and relevant information.
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues that may arise during experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variability in our experimental outcomes. What could be the cause?
A1: Batch-to-batch variability can stem from several factors. We recommend the following troubleshooting steps:
-
Compound Stability: Ensure that all batches of the compound have been stored under the recommended conditions (e.g., temperature, humidity, light exposure). Degradation of the compound can lead to inconsistent activity.
-
Purity Verification: Verify the purity of each batch using appropriate analytical methods such as HPLC or mass spectrometry. Even minor impurities can sometimes have significant off-target effects.
-
Solvent and Formulation: Use the exact same solvent and formulation procedure for each experiment. The solubility and bioavailability of the compound can be highly sensitive to the preparation method.
-
Cell Line Passage Number: If you are working with cell cultures, be aware that high passage numbers can lead to genetic drift and altered cellular responses. We recommend using cells within a consistent and low passage range.
Q2: The compound is showing lower-than-expected potency in our in vitro assays. What should we check?
A2: Several factors can contribute to lower-than-expected potency. Consider the following:
-
Assay Conditions: Optimize assay parameters such as incubation time, cell density, and reagent concentrations.
-
Compound Solubility: Poor solubility can lead to a lower effective concentration in the assay medium. Confirm the solubility of the compound in your specific assay buffer. You may need to use a different solvent system or add a solubilizing agent.
-
Target Engagement: Confirm that the compound is reaching and interacting with its intended target within the experimental system. A target engagement assay can be valuable.
-
Reagent Quality: Ensure that all reagents, including cell culture media, serums, and assay kits, are of high quality and not expired.
Troubleshooting Guides
Guide 1: Inconsistent Cell Viability Assay Results
This guide provides a systematic approach to troubleshooting inconsistent results in cell viability assays (e.g., MTT, MTS, CellTiter-Glo®).
Table 1: Troubleshooting Inconsistent Cell Viability Assays
| Observed Issue | Potential Cause | Recommended Action |
| High variability between replicate wells | - Inconsistent cell seeding- Edge effects in the plate- Pipetting errors | - Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with media only.- Use calibrated pipettes and consistent pipetting technique. |
| Lower than expected cell death | - Sub-optimal compound concentration- Insufficient incubation time- Cell resistance | - Perform a dose-response curve to determine the optimal concentration.- Conduct a time-course experiment.- Verify the expression of the target in your cell line. |
| Higher than expected cell death in control wells | - Solvent toxicity- Contamination (mycoplasma, bacteria)- Poor cell health | - Test the toxicity of the vehicle (e.g., DMSO) at the final concentration used.- Regularly test cell lines for contamination.- Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
Experimental Workflow for Troubleshooting Cell Viability
Caption: Troubleshooting workflow for inconsistent cell viability.
Experimental Protocols
Protocol 1: Standard MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the compound in the appropriate cell culture medium. Remove the old medium from the wells and add the compound-containing medium. Include vehicle-only control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 20 µL of the MTT stock solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium from the wells. Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Signaling Pathways
Below is a hypothetical signaling pathway that could be modulated by a research compound.
Caption: A generic kinase signaling cascade.
Technical Support Center: Enhancing the Adjuvant Efficacy of 3M-011
Welcome to the technical support center for 3M-011, a potent imidazoquinoline Toll-like receptor 7 and 8 (TLR7/8) agonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the adjuvant efficacy of this compound in your experiments. The following information is curated from studies on this compound and its closely related analogue, 3M-052.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound as an adjuvant?
A1: this compound is a synthetic small molecule that activates the innate immune system through Toll-like receptors 7 and 8 (TLR7 and TLR8). These receptors are primarily expressed in the endosomes of antigen-presenting cells (APCs) such as dendritic cells (DCs) and monocytes. Upon activation, TLR7/8 signaling initiates a MyD88-dependent pathway, leading to the activation of transcription factors like NF-κB and IRF7. This results in the production of pro-inflammatory cytokines (e.g., IL-12, TNF-α), chemokines, and Type I interferons (IFN-α/β). This innate immune activation enhances antigen presentation, promotes the maturation of DCs, and ultimately drives a robust and long-lasting adaptive immune response, typically skewed towards a Th1 phenotype, which is crucial for cellular immunity.
Q2: I am observing a weaker than expected immune response with this compound. What are the common causes?
A2: A suboptimal immune response when using this compound can stem from several factors:
-
Suboptimal Formulation: this compound, like other small molecule adjuvants, can rapidly disseminate from the injection site, limiting its interaction with APCs. Proper formulation is key to enhancing its local retention and efficacy.
-
Inappropriate Route of Administration: The route of administration can significantly impact the adjuvant's effectiveness. For instance, intranasal delivery might be more effective for inducing mucosal immunity compared to subcutaneous injection.
-
Antigen Characteristics: The nature of the antigen, including its size and purity, can influence the overall immune response.
-
Dosage: The dose of both the this compound adjuvant and the antigen needs to be optimized for your specific model and experimental goals.
Q3: What are the primary strategies to improve the adjuvant efficacy of this compound?
A3: The efficacy of this compound can be significantly enhanced through several approaches:
-
Advanced Formulation and Delivery Systems: Incorporating this compound into delivery systems like liposomes, nanoparticles, or oil-in-water emulsions can improve its stability, prolong its release, and enhance its uptake by APCs.
-
Co-adjuvant Systems: Combining this compound with other adjuvants can lead to synergistic effects. A common and effective combination is with alum, which can help to collocate the antigen and the adjuvant. Another potent combination is with a TLR4 agonist like monophosphoryl lipid A (MPLA).
-
Antigen Conjugation: Covalently linking this compound to your antigen of interest ensures that both are delivered to the same APC, which can significantly boost the antigen-specific immune response.
-
Chemical Modification: While this compound is a specific molecule, related research has shown that modifications, such as the addition of a lipid moiety (as in 3M-052), can improve its formulation characteristics and reduce systemic distribution.
Q4: Are there safety concerns, such as the risk of a cytokine storm, with this compound?
A4: Systemic administration of potent TLR agonists can potentially lead to a systemic inflammatory response, sometimes referred to as a "cytokine storm". However, strategies aimed at improving efficacy, such as formulation in liposomes or adsorption to alum, also serve to limit the systemic distribution of this compound, thereby reducing the risk of systemic side effects. The related molecule 3M-052 was specifically designed with a lipid tail to ensure slow dissemination from the injection site and avoid systemic cytokine induction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Antibody Titer | - Suboptimal adjuvant formulation and rapid clearance.- Inadequate co-localization of antigen and adjuvant.- Non-optimal route of administration. | - Formulate this compound in a delivery system (liposomes, nanoparticles).- Co-formulate with alum to adsorb both antigen and this compound.- Consider alternative administration routes (e.g., intranasal for mucosal immunity). |
| Weak Cellular (Th1) Response | - Insufficient activation of APCs.- Immune response skewed towards Th2. | - Combine this compound with a Th1-promoting adjuvant like a TLR4 agonist (MPLA).- Ensure formulation protects this compound for endosomal delivery and TLR7/8 engagement.- Evaluate cytokine profiles (IFN-γ, IL-12) to confirm Th1 polarization. |
| High Variability Between Animals | - Inconsistent formulation preparation.- Improper administration technique. | - Ensure consistent preparation of the adjuvant-antigen formulation, including particle size and homogeneity.- Standardize the injection volume and location across all animals. |
| Local Reactogenicity at Injection Site | - High local concentration of the adjuvant. | - Optimize the dose of this compound.- Encapsulate this compound in a biocompatible delivery system like liposomes to control its release. |
| Difficulty in Formulating this compound | - Poor solubility of this compound in aqueous buffers. | - Use of a co-solvent during the initial steps of formulation.- For liposomal formulations, dissolve this compound with lipids in an organic solvent before creating the lipid film. |
Experimental Protocols
Protocol 1: Formulation of this compound with Alum
This protocol describes the simple adsorption of this compound and a protein antigen to aluminum hydroxide (Alum).
Materials:
-
This compound
-
Antigen solution in a suitable buffer (e.g., PBS)
-
Aluminum hydroxide adjuvant (e.g., Alhydrogel®)
-
Sterile, endotoxin-free tubes and reagents
Procedure:
-
In a sterile tube, dilute the antigen to the desired concentration in phosphate-buffered saline (PBS).
-
Add the Alum adjuvant to the antigen solution. A common starting ratio is 1:1 by volume, but this should be optimized.
-
Gently mix the antigen and Alum suspension for at least 30 minutes at room temperature to allow for antigen adsorption.
-
Add the desired amount of this compound to the antigen-Alum mixture.
-
Continue to mix gently for another 30 minutes to allow for the adsorption of this compound.
-
The final formulation is ready for immunization. Before injection, ensure the suspension is well-mixed.
Protocol 2: Liposomal Formulation of this compound
This protocol is adapted from methods used for the lipidated analogue 3M-052 and may require optimization for this compound.
Materials:
-
This compound
-
Phospholipids (e.g., DPPC - dipalmitoylphosphatidylcholine)
-
Cholesterol
-
PEGylated lipid (e.g., DSPE-PEG2000)
-
Chloroform
-
Hydration buffer (e.g., PBS)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Dissolve the lipids (DPPC, cholesterol, DSPE-PEG2000) and this compound in chloroform in a round-bottom flask. A typical molar ratio might be 9.8:5.7:0.8 for DPPC:cholesterol:PEGylated lipid, with the this compound concentration adjusted based on the desired final dose.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the hydration buffer (which can contain the antigen, or the antigen can be added later) by vortexing or gentle agitation.
-
To create unilamellar vesicles of a defined size, subject the liposome suspension to several freeze-thaw cycles followed by extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm).
-
The resulting liposomal formulation should be characterized for particle size, zeta potential, and encapsulation efficiency.
Protocol 3: In Vitro Evaluation of this compound Adjuvant Activity
This protocol describes a whole blood assay to assess the cytokine-inducing activity of this compound formulations.
Materials:
-
Freshly drawn human whole blood from healthy donors
-
RPMI 1640 medium
-
This compound formulation and controls (e.g., LPS, unadjuvanted antigen)
-
96-well cell culture plates
-
ELISA kits for relevant cytokines (e.g., IL-12p70, IFN-γ, TNF-α)
Procedure:
-
Dilute the whole blood 1:10 in RPMI 1640 medium.
-
Add 200 µL of the diluted blood to each well of a 96-well plate.
-
Add the this compound formulations and controls at various concentrations to the wells.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate and collect the supernatant.
-
Measure the concentration of cytokines in the supernatant using specific ELISA kits according to the manufacturer's instructions.
Quantitative Data Summary
The following tables summarize quantitative data from studies using 3M-052, a close analogue of this compound, demonstrating the enhancement of immune responses with different formulation strategies.
Table 1: In Vitro Cytokine Production from Human Whole Blood Stimulated with Liposomal 3M-052
| Adjuvant Formulation | IL-12p70 (pg/mL) | IFN-γ (pg/mL) |
| Liposome Vehicle Control | < 50 | < 50 |
| 3M-052 Liposomes | > 1000 | > 500 |
| GLA Liposomes | ~ 200 | ~ 100 |
| GLA + 3M-052 Liposomes | > 2000 | > 1000 |
Data are approximate values derived from published graphs and demonstrate a synergistic effect when 3M-052 is combined with a TLR4 agonist (GLA) in a liposomal formulation.
Table 2: In Vivo Antibody and T-Cell Responses with Adjuvanted SARS-CoV-2 Spike Protein in Mice
| Adjuvant Group | Peak IgG Titer (Day 28) | Pseudovirus Neutralization Efficiency (Day 28) |
| Alum Only | Moderate | ~24% |
| Alum + 3M-052 | High | ~86% |
This study highlights the significant enhancement of both antibody titers and neutralizing antibody function when 3M-052 is added to an alum-adjuvanted vaccine.
Visualizations
Signaling Pathway of this compound
Caption: TLR7/8 signaling pathway activated by this compound.
Experimental Workflow for Evaluating this compound Adjuvant Formulations
Caption: Workflow for developing and testing this compound adjuvant formulations.
Logical Relationship for Improving this compound Efficacy
potential off-target effects of 3M-011
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of 3M-011, a potent dual agonist of Toll-like receptor 7 (TLR7) and TLR8. This resource is intended for researchers, scientists, and drug development professionals utilizing this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an imidazoquinoline derivative that functions as a potent dual agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2] Its binding to these endosomal receptors initiates a signaling cascade that leads to the activation of the transcription factor NF-κB and subsequent induction of various pro-inflammatory cytokines and type I interferons.[1][3] This immunostimulatory activity is the basis for its investigation in antiviral and cancer immunotherapy.[1][2]
Q2: Are there known off-target effects for this compound?
Q3: What are the potential consequences of on-target TLR7/8 activation that might be mistaken for off-target effects?
The potent on-target activity of this compound results in a robust induction of a wide array of cytokines and chemokines. This systemic immune activation can lead to a variety of physiological effects, such as fever, chills, and other flu-like symptoms in vivo. These systemic inflammatory responses are direct consequences of the intended pharmacology of the compound and should be carefully distinguished from potential off-target toxicities.
Q4: How does the activity of this compound differ between species?
This compound is a dual agonist of human TLR7 and TLR8. However, in mice, it primarily activates TLR7, as murine TLR8 is not responsive to this class of imidazoquinolines.[1] This species-specific difference is crucial when translating findings from murine models to human applications.
Troubleshooting Guide
Issue 1: Unexpected cellular phenotype observed in vitro.
-
Possible Cause 1: Off-target activity. While specific off-target interactions for this compound are not well-documented, the possibility of engagement with other receptors or signaling pathways cannot be entirely ruled out based on data from related compounds.
-
Troubleshooting Steps:
-
Literature Review: Search for literature on the off-target effects of other imidazoquinoline-based TLR7/8 agonists to identify potential candidates for off-target interactions.
-
Competitive Inhibition Assays: If a potential off-target is identified, perform competitive binding or functional assays using known ligands for that target to see if they can block the unexpected effect of this compound.
-
Control Compounds: Include a structurally related but inactive analogue of this compound in your experiments, if available. This can help differentiate between effects due to the core scaffold and those specific to TLR7/8 agonism.
-
Selectivity Profiling: For critical applications, consider commissioning a commercial off-target screening service to profile this compound against a panel of receptors and kinases.
-
Issue 2: Excessive systemic inflammation in animal models.
-
Possible Cause: On-target cytokine storm. The potent immunostimulatory effects of this compound can lead to an overzealous production of pro-inflammatory cytokines, resulting in systemic toxicity.
-
Troubleshooting Steps:
-
Dose-Response Studies: Conduct a thorough dose-titration study to identify the minimum effective dose that achieves the desired therapeutic effect with manageable toxicity.
-
Pharmacokinetic Analysis: Analyze the pharmacokinetic profile of this compound in your model to understand its exposure levels and half-life. A rapid Cmax may contribute to acute toxicity.
-
Alternative Dosing Regimens: Explore different dosing schedules (e.g., less frequent administration) to mitigate the accumulation of inflammatory mediators.
-
Cytokine Profiling: Measure a panel of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IFN-γ) at different time points after administration to understand the kinetics of the inflammatory response.
-
Data Presentation
Table 1: On-Target Activity of this compound
| Parameter | Description | Species | Receptor | Reported Activity |
| Mechanism of Action | Agonist | Human | TLR7/8 | Potent dual agonist leading to NF-κB activation and cytokine induction.[1][2] |
| Mechanism of Action | Agonist | Mouse | TLR7 | Activates TLR7; murine TLR8 is unresponsive.[1] |
Table 2: Potential Off-Target Profile of Imidazoquinolines (for consideration with this compound)
| Compound Class | Potential Off-Target(s) | Reported Effect | Reference |
| Imidazoquinolines (e.g., Imiquimod) | Adenosine Receptors | Modulation of receptor activity. | [4] |
| 2-Aminoimidazoles (structurally related) | TLR2, TLR3, TLR4, TLR5, TLR9 | Inhibition. | [3] |
Note: This table is intended to highlight potential off-target liabilities of the imidazoquinoline class of compounds. Specific quantitative data for this compound is not currently available in the public domain.
Experimental Protocols
Protocol 1: In Vitro Assessment of On-Target Activity using an NF-κB Luciferase Reporter Assay
This protocol is adapted from standard procedures for assessing TLR agonist activity in vitro.
-
Cell Culture:
-
Culture HEK293 cells stably expressing human TLR7 or TLR8 and an NF-κB-driven luciferase reporter gene in DMEM supplemented with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotics.
-
-
Cell Plating:
-
Seed the reporter cells in a 96-well white, clear-bottom plate at a density of 3-5 x 10^4 cells per well.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in assay medium (e.g., DMEM with 0.5% FBS).
-
Remove the culture medium from the cells and add 100 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubate for 6-18 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
Equilibrate the plate to room temperature.
-
Add 100 µL of a luciferase assay reagent (e.g., Bright-Glo™) to each well.
-
Incubate for 5 minutes at room temperature, protected from light.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence from vehicle-treated wells.
-
Plot the luminescence signal as a function of this compound concentration and determine the EC50 value.
-
Protocol 2: In Vivo Assessment of Antitumor Efficacy in a Syngeneic Mouse Model
This protocol provides a general framework for evaluating the in vivo antitumor effects of this compound.
-
Tumor Cell Implantation:
-
Implant a syngeneic tumor cell line (e.g., B16-F10 melanoma or CT26 colon carcinoma) subcutaneously into the flank of immunocompetent mice (e.g., C57BL/6 or BALB/c).
-
Allow tumors to establish to a palpable size (e.g., 50-100 mm³).
-
-
Treatment Groups:
-
Randomize mice into treatment groups (e.g., vehicle control, this compound at various doses).
-
-
Drug Administration:
-
Administer this compound via the desired route (e.g., intraperitoneal, intravenous, or intratumoral injection) according to the planned dosing schedule.
-
-
Tumor Growth Monitoring:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x length x width²).
-
Monitor animal body weight and overall health status.
-
-
Endpoint Analysis:
-
At the end of the study (or when tumors reach a predetermined size), euthanize the mice.
-
Excise tumors and weigh them.
-
Process tumors for further analysis, such as histology, immunohistochemistry for immune cell infiltration (e.g., CD4+, CD8+ T cells), or cytokine profiling.
-
-
Data Analysis:
-
Compare tumor growth rates and final tumor weights between the treatment and control groups.
-
Analyze immune cell infiltration and cytokine levels to correlate with antitumor efficacy.
-
Mandatory Visualization
Caption: On-target signaling pathway of this compound via TLR7/8 activation.
Caption: Troubleshooting workflow for potential off-target effects of this compound.
References
- 1. Frontiers | Imidazoquinolines with improved pharmacokinetic properties induce a high IFNα to TNFα ratio in vitro and in vivo [frontiersin.org]
- 2. experts.umn.edu [experts.umn.edu]
- 3. Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Systemic Cytokine Release with 3M-011
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing 3M-011 in experimental settings, with a focus on mitigating systemic cytokine release.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent synthetic small molecule that acts as a dual agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1] These receptors are key components of the innate immune system and are primarily located in the endosomes of immune cells such as dendritic cells, monocytes, and B cells. Upon activation by ligands like this compound, TLR7 and TLR8 initiate a signaling cascade that leads to the production of various pro-inflammatory cytokines and type I interferons, thereby mounting an immune response.[2] This activity gives this compound potential as an antiviral and antitumor agent.[1]
Q2: What is the species-specific activity of this compound?
A2: this compound activates both human TLR7 and TLR8. However, in murine models, it primarily activates TLR7, with no significant activity on TLR8.[1] This is a critical consideration when designing and interpreting preclinical studies and translating findings to human applications.
Q3: What is systemic cytokine release syndrome (CRS) and why is it a concern with this compound?
A3: Systemic cytokine release syndrome, often referred to as a "cytokine storm," is a widespread inflammatory response triggered by the excessive and uncontrolled release of cytokines. Given that this compound is a potent inducer of cytokines, its systemic administration can lead to CRS, characterized by fever, fatigue, headache, and in severe cases, organ damage. Mitigating this potential side effect is crucial for the therapeutic development of this compound.
Q4: How can I formulate this compound for my experiments?
A4: this compound is a small molecule that may have limited aqueous solubility. For in vitro studies, it is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then further diluted in culture medium to the final working concentration. It is crucial to ensure the final DMSO concentration in the cell culture is non-toxic (typically ≤ 0.1%). For in vivo studies in animal models, this compound may be formulated in a vehicle suitable for the chosen route of administration (e.g., subcutaneous, intravenous). The exact formulation will depend on the specific experimental design and should be optimized to ensure solubility and stability.
Troubleshooting Guides
In Vitro Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| High background cytokine levels in unstimulated control wells | Contamination of cell culture with endotoxin (LPS). | Use endotoxin-free reagents and plasticware. Regularly test cell culture reagents for endotoxin contamination. |
| Cell activation during isolation or plating. | Handle cells gently during isolation and plating. Allow cells to rest for a sufficient period before stimulation. | |
| Low or no cytokine response to this compound | Inactive this compound. | Ensure proper storage of this compound stock solutions (typically at -20°C or -80°C, protected from light). Prepare fresh dilutions for each experiment. |
| Low viability of PBMCs. | Assess cell viability before and after the experiment. Optimize PBMC isolation protocol to maximize viability. | |
| Incorrect cell density. | Optimize the cell density for your specific assay. A typical starting point for PBMCs is 1-2 x 10^6 cells/mL. | |
| Species-specific TLR activity. | Remember that this compound does not activate murine TLR8.[1] Ensure your experimental system (e.g., cell line) expresses the appropriate responsive TLRs. | |
| High variability between replicate wells | Uneven cell plating. | Ensure a homogenous cell suspension before plating. Mix gently between pipetting. |
| Pipetting errors. | Use calibrated pipettes and proper pipetting technique. | |
| Edge effects in the plate. | Avoid using the outer wells of the plate for critical samples. Fill outer wells with sterile PBS or media to maintain humidity. | |
| Precipitation of this compound in culture medium | Poor solubility of this compound at the working concentration. | Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to cells. Consider using a carrier protein like BSA in the culture medium. For higher concentrations, explore the use of formulation agents, though their impact on the assay should be validated. |
In Vivo Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpectedly severe systemic toxicity (e.g., rapid weight loss, lethargy) | Dose of this compound is too high. | Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model and strain. |
| Rapid systemic distribution of this compound. | Consider alternative routes of administration (e.g., subcutaneous instead of intravenous) to slow absorption. Explore the use of controlled-release formulations. | |
| Low or undetectable systemic cytokine levels | Dose of this compound is too low. | Increase the dose of this compound. |
| Inappropriate timing of sample collection. | Conduct a time-course experiment to determine the peak of cytokine release after this compound administration. Cytokine levels in circulation can be transient. | |
| Rapid cytokine clearance. | Use an in vivo cytokine capture assay to increase the half-life of cytokines in the serum, allowing for more sensitive detection.[3][4] | |
| High variability in cytokine response between animals | Inconsistent administration of this compound. | Ensure accurate and consistent dosing for all animals. |
| Biological variability. | Use a sufficient number of animals per group to account for biological variation. Ensure animals are age- and sex-matched. |
Experimental Protocols
In Vitro PBMC Stimulation for Cytokine Analysis
This protocol is a general guideline for stimulating human Peripheral Blood Mononuclear Cells (PBMCs) with this compound to measure cytokine release. Optimization may be required for specific experimental goals.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Ficoll-Paque PLUS
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Human whole blood from healthy donors
-
96-well cell culture plates
-
Cytokine detection assay (e.g., ELISA or multiplex bead array)
Procedure:
-
PBMC Isolation:
-
Dilute fresh human whole blood 1:1 with sterile PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully collect the buffy coat layer containing the PBMCs.
-
Wash the PBMCs twice with sterile PBS.
-
Resuspend the cell pellet in complete RPMI medium (RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Perform a cell count and assess viability using a method such as trypan blue exclusion.
-
-
Cell Plating:
-
Adjust the PBMC concentration to 2 x 10^6 cells/mL in complete RPMI medium.
-
Plate 100 µL of the cell suspension (2 x 10^5 cells) into each well of a 96-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for at least 2 hours to allow cells to rest.
-
-
This compound Stimulation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete RPMI medium. A common starting concentration range for in vitro studies is 0.1 - 10 µM.
-
Add 100 µL of the this compound dilutions to the appropriate wells. Include a vehicle control (medium with the same final concentration of DMSO) and an unstimulated control (medium only).
-
The final volume in each well should be 200 µL.
-
-
Incubation and Supernatant Collection:
-
Incubate the plate at 37°C in a 5% CO2 incubator for a predetermined time (e.g., 6, 24, or 48 hours), depending on the cytokines of interest.
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
-
Cytokine Measurement:
-
Analyze the collected supernatants for the levels of desired cytokines (e.g., TNF-α, IFN-α, IL-6, IL-1β) using your chosen cytokine detection assay according to the manufacturer's instructions.
-
In Vivo Assessment of Systemic Cytokine Release in Mice
This protocol provides a general framework for evaluating the systemic cytokine response to this compound in a murine model.
Materials:
-
This compound
-
Sterile, pyrogen-free vehicle for in vivo administration (e.g., saline, PBS with a solubilizing agent if necessary)
-
Age- and sex-matched mice (e.g., C57BL/6)
-
Blood collection supplies (e.g., micro-hematocrit tubes, serum separator tubes)
-
Cytokine detection assay for murine cytokines
Procedure:
-
Animal Acclimation and Grouping:
-
Allow mice to acclimate to the facility for at least one week before the experiment.
-
Randomly assign mice to treatment groups (e.g., vehicle control, different doses of this compound). A typical group size is 5-8 mice.
-
-
This compound Administration:
-
Prepare the this compound formulation in a sterile, pyrogen-free vehicle.
-
Administer this compound to the mice via the desired route (e.g., subcutaneous injection). Dose ranges can vary significantly and should be determined from literature or preliminary studies. A starting point could be in the range of 0.1 to 10 mg/kg.[1]
-
-
Blood Sample Collection:
-
At predetermined time points after administration (e.g., 2, 6, 12, 24 hours), collect blood samples from the mice. The timing should be based on the expected kinetics of cytokine release.
-
Collect blood via a suitable method (e.g., retro-orbital sinus, tail vein).
-
Process the blood to obtain serum or plasma and store at -80°C until analysis.
-
-
Cytokine Measurement:
-
Analyze the serum or plasma samples for the levels of murine cytokines of interest (e.g., TNF-α, IFN-α) using a validated assay.
-
-
Monitoring:
-
Monitor the animals for clinical signs of systemic inflammation, such as weight loss, ruffled fur, and lethargy, throughout the experiment.
-
Data Presentation
Table 1: Example Dose-Response of a TLR7/8 Agonist (R-848) on Cytokine Production by Human PBMCs
Data is illustrative and based on typical responses to TLR7/8 agonists. Actual results with this compound may vary.
| R-848 Concentration (µM) | TNF-α (pg/mL) | IFN-α (pg/mL) |
| 0 (Unstimulated) | < 50 | < 20 |
| 0.1 | 250 ± 50 | 150 ± 30 |
| 1 | 1500 ± 200 | 800 ± 100 |
| 10 | 4000 ± 500 | 2500 ± 300 |
Table 2: Example Time-Course of Cytokine Release in Mice Following TLR7 Agonist Administration
Data is illustrative. Actual results with this compound may vary.
| Time Post-Administration (hours) | Serum TNF-α (pg/mL) | Serum IFN-α (pg/mL) |
| 0 (Baseline) | < 20 | < 10 |
| 2 | 800 ± 150 | 300 ± 50 |
| 6 | 400 ± 80 | 1000 ± 200 |
| 12 | 100 ± 30 | 500 ± 100 |
| 24 | < 50 | < 50 |
Visualizations
Caption: TLR7/8 Signaling Pathway initiated by this compound.
Caption: In Vivo Experimental Workflow for Assessing Systemic Cytokine Release.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evolution of Toll-like receptor 7/8 agonist therapeutics and their delivery approaches: From antiviral formulations to vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The in vivo cytokine capture assay for measurement of cytokine production in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of an assay to measure in vivo cytokine production in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Translation of Preclinical Data for Novel Therapeutics
Disclaimer: The term "3M-011" is ambiguous and does not correspond to a single, publicly documented preclinical compound. The following information is a generalized template for researchers facing common challenges in translating preclinical data, using the hypothetical compound "PRECLIN-X" for illustrative purposes. This guide is intended to be adapted with specific data for your molecule of interest.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent tumor growth inhibition with PRECLIN-X in our patient-derived xenograft (PDX) models. What are the potential causes?
A1: Inconsistent efficacy in PDX models is a common challenge. Several factors could be at play:
-
Inter- and Intra-tumor Heterogeneity: PDX models, while valuable, can exhibit significant genetic and phenotypic variability, reflecting the heterogeneity of the original patient tumor. This can lead to varied responses to PRECLIN-X.
-
Model-Specific Resistance Mechanisms: The specific genetic background of the host mouse or the tumor itself may harbor intrinsic or acquired resistance pathways to PRECLIN-X.
-
Drug Delivery and Metabolism: Inconsistent drug exposure at the tumor site due to variable vascularization of the implanted tissue or differential metabolism of PRECLIN-X in the host can lead to variable efficacy.
-
Experimental Variability: Minor variations in experimental procedures, such as tumor implantation site, animal age, or health status, can influence outcomes.
Q2: The pharmacokinetic (PK) profile of PRECLIN-X in our rodent models shows a much shorter half-life than predicted by in vitro stability assays. Why might this be?
A2: Discrepancies between in vitro and in vivo PK are common. Potential reasons include:
-
Rapid In Vivo Metabolism: The compound may be subject to rapid first-pass metabolism in the liver or metabolism by enzymes present in the blood or other tissues that were not accounted for in the in vitro assays.
-
Active Transport and Efflux: PRECLIN-X might be a substrate for active transporters (e.g., P-glycoprotein) that facilitate its rapid elimination from the body.
-
High Clearance: The compound may be rapidly cleared by renal or biliary excretion.
-
Poor Bioavailability: If administered orally, the compound may have low absorption from the gastrointestinal tract.
Q3: We are struggling to establish a clear dose-response relationship for PRECLIN-X-induced target engagement in our preclinical models. What troubleshooting steps can we take?
A3: Establishing a clear dose-response for target engagement is critical. Consider the following:
-
Assay Sensitivity and Specificity: Ensure your target engagement assay (e.g., Western blot for a downstream marker, cellular thermal shift assay) is sensitive and specific enough to detect subtle changes in target activity.
-
Timing of Measurement: The peak of target engagement may be transient. Conduct a time-course experiment to identify the optimal time point for measuring target modulation after dosing.
-
Tissue-Specific Target Levels: The expression level of the target protein may vary significantly between different tissues and tumor models, affecting the detectable level of engagement.
-
PK/PD Mismatch: The concentration of PRECLIN-X at the tumor site may not be sufficient to drive robust target engagement, even at high plasma concentrations. Consider microdialysis or tissue sampling to correlate local drug concentration with target effects.
Troubleshooting Guides
Issue: High variability in off-target toxicity observed in rodent toxicology studies.
| Potential Cause | Troubleshooting Steps |
| Species-Specific Metabolism | 1. Characterize the metabolites of PRECLIN-X in the affected rodent species and compare them to human metabolites (using human liver microsomes). 2. Determine if a specific metabolite is responsible for the toxicity. |
| Formulation Issues | 1. Assess the stability and homogeneity of the dosing formulation. 2. Evaluate if the vehicle itself is contributing to the observed toxicity. |
| Genetic Polymorphisms in Animal Strain | 1. Consider if the rodent strain used has known genetic variations in metabolic enzymes or drug transporters that could affect PRECLIN-X disposition. 2. Test in a different strain to see if the toxicity profile changes. |
| Immune-Mediated Reaction | 1. Conduct histopathological analysis of affected tissues to look for signs of immune cell infiltration. 2. Evaluate for the presence of anti-drug antibodies. |
Quantitative Data Summary
The following tables represent hypothetical preclinical data for PRECLIN-X and are for illustrative purposes.
Table 1: In Vitro Potency of PRECLIN-X Across Various Cancer Cell Lines
| Cell Line | Cancer Type | Target Expression (Relative Units) | IC50 (nM) |
| MDA-MB-231 | Breast | 1.2 | 50 |
| A549 | Lung | 0.8 | 120 |
| HCT116 | Colon | 1.5 | 35 |
| PANC-1 | Pancreatic | 0.5 | 250 |
Table 2: Pharmacokinetic Parameters of PRECLIN-X in Different Species (10 mg/kg, IV)
| Species | Cmax (ng/mL) | AUC (ng*h/mL) | T1/2 (hours) | Clearance (mL/min/kg) |
| Mouse | 1500 | 3000 | 2.5 | 55 |
| Rat | 1200 | 3600 | 3.0 | 46 |
| Dog | 1800 | 7200 | 6.0 | 23 |
Experimental Protocols
Protocol: Evaluation of In Vivo Efficacy in a Subcutaneous Xenograft Model
-
Cell Culture and Implantation:
-
Culture HCT116 colon cancer cells in McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Harvest cells at 80-90% confluency and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Implant 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of 6-8 week old female athymic nude mice.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth every 2-3 days using digital calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm^3, randomize mice into treatment and control groups (n=8-10 per group).
-
-
Dosing and Treatment:
-
Prepare PRECLIN-X in a vehicle of 5% DMSO, 40% PEG300, and 55% saline.
-
Administer PRECLIN-X or vehicle control via oral gavage once daily for 21 days at the predetermined dose levels (e.g., 10, 30, and 100 mg/kg).
-
Record body weight daily as a measure of general toxicity.
-
-
Endpoint and Analysis:
-
The primary endpoint is tumor growth inhibition.
-
At the end of the study, or when tumors reach the maximum allowed size, euthanize mice and excise tumors.
-
Weigh the tumors and calculate the Tumor Growth Inhibition (TGI) percentage.
-
Collect blood and tumor tissue for pharmacokinetic and pharmacodynamic analysis, respectively.
-
Visualizations
Caption: Hypothetical signaling pathway for PRECLIN-X.
Technical Support Center: Minimizing 3M-011 Toxicity in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the toxicity of 3M-011 in animal models. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound toxicity in animal models?
A1: this compound is a potent agonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2] Its toxicity is primarily linked to its intended pharmacological effect: the robust, dose-dependent induction of pro-inflammatory cytokines and type I interferons, such as TNF-α and IFN-α/β.[1] While this immune activation is crucial for its anti-tumor and anti-viral efficacy, excessive systemic cytokine release can lead to a "cytokine storm," resulting in systemic inflammation and associated toxicities.
Q2: What are the common signs of this compound toxicity observed in animal models?
A2: Common signs of toxicity from TLR agonists like this compound are often related to systemic inflammation. While specific public data on this compound-induced adverse effects is limited, researchers should monitor for general indicators of toxicity in their animal models, including:
-
Body weight loss: A significant and sustained decrease in body weight is a common indicator of systemic toxicity.
-
Reduced activity and lethargy: Animals may appear less active, hunched, or lethargic.
-
Changes in food and water consumption: A decrease in intake can be a sign of illness.
-
Organ-specific toxicity: Depending on the severity of the inflammatory response, organ-specific damage can occur. Researchers should consider assessing markers of liver and kidney function.
Q3: How can the toxicity of this compound be minimized?
A3: The primary strategy for minimizing this compound toxicity is to control its systemic exposure and the resulting cytokine induction. Key approaches include:
-
Formulation Strategies: Encapsulating this compound into nanoparticles or other delivery systems can significantly reduce systemic toxicity.[3] These formulations can alter the pharmacokinetic profile, leading to slower, more sustained release and potentially targeted delivery to the desired site of action (e.g., a tumor).
-
Route of Administration: The route of administration can influence the systemic exposure and toxicity profile. For example, intratumoral injection of a TLR7/8 agonist has been shown to confine the immune activation to the tumor microenvironment, thereby minimizing systemic cytokine release.
-
Dose Optimization: Careful dose-response studies are crucial to identify the minimum effective dose that achieves the desired therapeutic effect with acceptable toxicity.
-
Dosing Schedule: The frequency of administration can impact the cumulative toxicity. Optimizing the dosing schedule can allow for recovery between doses and reduce the risk of severe inflammatory responses.
Troubleshooting Guides
Issue 1: Excessive body weight loss in animals after this compound administration.
-
Potential Cause: The administered dose of this compound is too high, leading to a severe systemic inflammatory response.
-
Troubleshooting Steps:
-
Reduce the Dose: Perform a dose-titration study to identify a lower, better-tolerated dose that still maintains efficacy.
-
Modify the Formulation: Consider formulating this compound in a nanoparticle-based delivery system to reduce systemic exposure. Polymeric nanoparticles can enhance therapeutic efficacy while reducing toxicity.
-
Change the Dosing Schedule: Increase the interval between doses to allow for animal recovery.
-
Monitor Cytokine Levels: Measure serum levels of key cytokines (e.g., TNF-α, IL-6, IFN-α) to correlate with the observed toxicity and to guide dose adjustments.
-
Issue 2: No observable therapeutic effect at a well-tolerated dose.
-
Potential Cause: The dose of this compound is below the therapeutic threshold, or the delivery to the target site is suboptimal.
-
Troubleshooting Steps:
-
Optimize the Formulation: Utilize a delivery system that enhances the delivery of this compound to the target tissue or cells. For cancer models, this could involve nanoparticles designed for tumor targeting.
-
Combination Therapy: Combine this compound with other therapeutic agents. For example, TLR7/8 agonists can act as potent adjuvants to enhance the efficacy of vaccines or other immunotherapies.[3]
-
Confirm Target Engagement: In in vitro studies, confirm that this compound is activating TLR7/8 in the target cells as expected.
-
Quantitative Data
The primary driver of this compound's efficacy and toxicity is its ability to induce cytokine production. The following table summarizes the dose-dependent induction of key cytokines by this compound in wild-type C57BL/6 mice.
| Dose of this compound (mg/kg) | Serum TNF-α Concentration | Serum IFN-α/β Concentration | Reference |
| 0.01 | Baseline | Baseline | [1] |
| 0.1 | Increased | Increased | [1] |
| 1 | Significantly Increased | Significantly Increased | [1] |
| 10 | Markedly Increased | Markedly Increased | [1] |
Note: The original source describes a dose-dependent increase without providing specific concentration values. The table reflects this qualitative relationship.
Experimental Protocols
General Protocol for In Vivo Acute Toxicity Assessment of this compound
This protocol provides a general framework for assessing the acute toxicity of this compound in a mouse model. It is essential to adapt this protocol to the specific research question and to adhere to all institutional and national guidelines for animal welfare.
-
Animal Model: Use a suitable mouse strain (e.g., C57BL/6 or BALB/c) of a specific age and sex.
-
Dose Formulation:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile PBS, or a specific nanoparticle formulation).
-
Perform serial dilutions to prepare the desired final concentrations for injection.
-
-
Dose Administration:
-
Divide animals into groups (e.g., vehicle control and multiple this compound dose groups). A minimum of 5 animals per group is recommended.
-
Administer the formulated this compound via the desired route (e.g., intravenous, subcutaneous, intraperitoneal).
-
-
Monitoring:
-
Observe animals for clinical signs of toxicity at regular intervals (e.g., 30 minutes, 1, 2, 4, and 24 hours post-injection, and daily thereafter for 14 days).
-
Record body weight daily.
-
Note any changes in behavior, appearance, or activity.
-
-
Endpoint Analysis:
-
At the end of the observation period (or earlier if severe toxicity is observed), euthanize the animals.
-
Collect blood for hematological and serum biochemical analysis (e.g., complete blood count, liver enzymes, kidney function markers).
-
Perform a gross necropsy and collect major organs (e.g., liver, spleen, kidneys, lungs, heart) for histopathological analysis.
-
Determine the No-Observed-Adverse-Effect Level (NOAEL) and, if possible, the LD50.
-
Visualizations
Signaling Pathway of this compound
Caption: TLR7/8 signaling cascade initiated by this compound.
Experimental Workflow for Minimizing this compound Toxicity
Caption: A logical workflow for developing a this compound treatment protocol with minimized toxicity.
References
Validation & Comparative
comparing 3M-011 to other imidazoquinoline compounds
An Objective Comparison of 3M-011 with Other Imidazoquinoline Compounds for Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazoquinoline compounds are a class of synthetic small molecules that function as potent agonists of Toll-like receptors (TLRs), particularly TLR7 and TLR8. These receptors are key components of the innate immune system, recognizing single-stranded RNA viruses and initiating a cascade of immune responses. This has led to the development and investigation of several imidazoquinolines as immunomodulators for various applications, including as vaccine adjuvants and anti-cancer agents. This guide provides a comparative overview of this compound, a potent dual TLR7/8 agonist, with other well-characterized imidazoquinoline compounds such as Imiquimod, Resiquimod, and Gardiquimod. The comparison focuses on their performance based on available experimental data, with detailed methodologies for key experiments.
Data Presentation
The following tables summarize the quantitative data on the activity of this compound and other imidazoquinoline compounds. It is important to note that the data presented is compiled from various studies, and direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.
Table 1: Comparative TLR Agonist Activity of Imidazoquinoline Compounds
| Compound | Target TLR(s) | Human TLR7 EC50 (µM) | Human TLR8 EC50 (µM) | Species Specificity | Reference(s) |
| This compound | TLR7/8 | Potent agonist (specific EC50 not consistently reported in comparative studies) | Potent agonist (specific EC50 not consistently reported in comparative studies) | Activates human TLR7 and TLR8; Activates mouse TLR7 but not TLR8.[1][2] | [1][2] |
| Imiquimod (R837) | TLR7 | ~3.0 - 5.0 | Weak to no activity | Primarily a TLR7 agonist in both humans and mice.[3] | [3][4] |
| Resiquimod (R848) | TLR7/8 | ~0.3 - 1.5 | ~0.3 - 4.5 | Dual TLR7/8 agonist in humans; primarily a TLR7 agonist in mice.[5][6] | [5][6] |
| Gardiquimod | TLR7 | ~0.06 - 4.0 | Weak to no activity | Selective TLR7 agonist in both humans and mice.[2] | [2] |
| 3M-052 | TLR7/8 | Potent agonist (specific EC50 not consistently reported in comparative studies) | Potent agonist (specific EC50 not consistently reported in comparative studies) | Dual TLR7/8 agonist.[7] | [7] |
Table 2: Comparative Cytokine Induction Profile of Imidazoquinoline Compounds in Human PBMCs
| Compound | IFN-α Induction | TNF-α Induction | IL-12 Induction | IL-6 Induction | Reference(s) |
| This compound | Potent inducer | Potent inducer | Potent inducer | Data not readily available | [2] |
| Imiquimod (R837) | Moderate inducer | Moderate inducer | Low to moderate inducer | Moderate inducer | [8] |
| Resiquimod (R848) | Potent inducer | Potent inducer | Potent inducer | Potent inducer | [8] |
| Gardiquimod | Potent inducer | Lower inducer compared to Resiquimod | Lower inducer compared to Resiquimod | Data not readily available | [9] |
| 3M-052 | Potent inducer | Potent inducer | Potent inducer | Data not readily available | [7] |
Experimental Protocols
TLR Activation Reporter Assay
Objective: To determine the potency (EC50) of imidazoquinoline compounds in activating TLR7 and TLR8 signaling pathways.
Methodology:
-
Cell Lines: Human Embryonic Kidney (HEK) 293 cells stably transfected with human TLR7 or human TLR8 and a reporter gene, typically a secreted alkaline phosphatase (SEAP) or luciferase gene under the control of an NF-κB promoter.[10][11]
-
Cell Culture: HEK-Blue™ hTLR7 and hTLR8 cells are cultured in DMEM supplemented with 10% heat-inactivated fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and appropriate selection antibiotics (e.g., Zeocin™, Normocin™) at 37°C in a 5% CO2 incubator.
-
Assay Procedure:
-
Cells are seeded into 96-well plates at a density of approximately 5 x 10^4 cells/well and incubated overnight.
-
The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (e.g., this compound, Imiquimod, Resiquimod, Gardiquimod) or a vehicle control (e.g., DMSO).
-
The plates are incubated for 18-24 hours at 37°C.
-
-
Detection:
-
SEAP Reporter: A sample of the cell culture supernatant is transferred to a new plate, and a SEAP detection reagent (e.g., QUANTI-Blue™) is added. The absorbance is measured at 620-655 nm using a microplate reader.
-
Luciferase Reporter: A luciferase assay reagent is added directly to the cells, and luminescence is measured using a luminometer.[12][13]
-
-
Data Analysis: The EC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Cytokine Secretion Assay from Human PBMCs
Objective: To quantify the levels of cytokines secreted by human peripheral blood mononuclear cells (PBMCs) upon stimulation with imidazoquinoline compounds.
Methodology:
-
PBMC Isolation:
-
Human PBMCs are isolated from whole blood of healthy donors using Ficoll-Paque™ density gradient centrifugation.
-
Isolated PBMCs are washed and resuspended in complete RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
-
Cell Stimulation:
-
PBMCs are seeded in 96-well plates at a density of 1 x 10^6 cells/mL.
-
Cells are stimulated with various concentrations of the imidazoquinoline compounds or a control (e.g., LPS for a positive control, media alone for a negative control).
-
Plates are incubated for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Cytokine Quantification (ELISA):
-
After incubation, the cell culture supernatants are collected.
-
The concentration of specific cytokines (e.g., IFN-α, TNF-α, IL-12) in the supernatants is measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
-
Data Analysis: The cytokine concentrations are determined by comparison to a standard curve generated with recombinant cytokines.
Mandatory Visualization
Caption: MyD88-dependent signaling pathway activated by TLR7/8 agonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Activation of Human Peripheral Blood Mononuclear Cells by Nonpathogenic Bacteria In Vitro: Evidence of NK Cells as Primary Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. www2.egr.uh.edu [www2.egr.uh.edu]
Comparative Analysis of 3M-011: A Potent Dual TLR7/8 Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Toll-like receptor (TLR) agonist 3M-011 with other notable TLR agonists. The information presented herein is supported by experimental data to aid in the evaluation of its potential applications in immunology, oncology, and infectious disease research.
Introduction to this compound
This compound is a synthetic small molecule that acts as a potent dual agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2] These receptors are key components of the innate immune system, recognizing single-stranded RNA viruses and synthetic imidazoquinoline compounds. Upon activation, they trigger a signaling cascade that leads to the production of various pro-inflammatory cytokines and type I interferons, thereby mounting a robust immune response.[1][2] this compound has demonstrated significant potential as an anti-tumor and anti-viral agent, as well as a powerful vaccine adjuvant.[1][2][3] A notable characteristic of this compound is its species-specific activity; it activates both human TLR7 and TLR8, but only murine TLR7.[1][2]
Comparative In Vitro Activity: Cytokine Induction
The efficacy of TLR agonists is often evaluated by their ability to induce the secretion of key cytokines from immune cells, such as peripheral blood mononuclear cells (PBMCs). The following table summarizes the comparative performance of this compound against other well-known TLR agonists, R848 (Resiquimod) and Gardiquimod.
| Agonist | Target(s) | Cell Type | Cytokine Induced | Concentration | Fold Induction / Concentration | Source |
| This compound | hTLR7/8, mTLR7 | Human PBMCs | TNF-α, IFN-α/β | 0.01-10 mg/kg (in vivo) | Dose-dependent increase | [2] |
| R848 (Resiquimod) | hTLR7/8, mTLR7 | Human PBMCs | TNF-α, IL-6, IFN-α | 0.1 - 10 µM | Dose-dependent increase | [4] |
| Gardiquimod | hTLR7, mTLR7 | Human PBMCs | IL-12, IFN-γ | 1 µg/ml | Higher than Imiquimod | [5][6] |
| Imiquimod | hTLR7, mTLR7 | Human PBMCs | Type I IFNs | 3 µM | Less potent than R848 | [7] |
Signaling Pathway of this compound
This compound, as a TLR7/8 agonist, activates a downstream signaling cascade that is primarily dependent on the Myeloid differentiation primary response 88 (MyD88) adaptor protein. This pathway ultimately leads to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB) and the production of inflammatory cytokines.
Comparative In Vivo Anti-Tumor Activity
Preclinical studies in murine models have demonstrated the anti-tumor efficacy of this compound. The following table provides a summary of its performance in comparison to other TLR agonists.
| Agonist | Animal Model | Tumor Type | Administration | Key Findings | Source |
| This compound | SCID/NOD mice | B16-F10 melanoma | Intravenous | Showed anti-tumor effects. | [1] |
| This compound | C57BL/6 mice | Colorectal cancer | Intratumoral | Distinct growth retardation and reduction in metastasis. | [8] |
| R848 (Resiquimod) | C57BL/6 mice | Lung cancer | Intraperitoneal | Reduction in tumor burden and prolonged survival. | [1] |
| Gardiquimod | Murine model | B16 melanoma | - | More potent anti-tumor activity than imiquimod. | [5][6] |
Experimental Protocols
NF-κB Luciferase Reporter Gene Assay
This assay is a standard method to quantify the activation of the NF-κB signaling pathway upon stimulation with a TLR agonist.
Objective: To measure the induction of NF-κB-dependent gene expression by this compound and other TLR agonists.
Materials:
-
HEK293 cells stably expressing a luciferase reporter gene under the control of an NF-κB response element.
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound, R848, Gardiquimod, and other TLR agonists of interest.
-
Phosphate Buffered Saline (PBS).
-
Luciferase Assay System (e.g., Promega).
-
96-well white, clear-bottom tissue culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the NF-κB reporter HEK293 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Agonist Preparation: Prepare serial dilutions of this compound and other TLR agonists in complete DMEM.
-
Cell Stimulation: The following day, carefully remove the media from the cells and replace it with 100 µL of the prepared TLR agonist dilutions. Include a vehicle-only control.
-
Incubation: Incubate the plate for 6-8 hours at 37°C in a 5% CO2 incubator.
-
Cell Lysis: After incubation, wash the cells once with PBS. Add 20 µL of 1X cell lysis buffer to each well and incubate for 15 minutes at room temperature on a shaker.
-
Luciferase Assay: Add 100 µL of luciferase assay reagent to each well.
-
Measurement: Immediately measure the luminescence using a luminometer.
Data Analysis: The relative luciferase units (RLU) are proportional to the amount of NF-κB activation. Normalize the RLU of treated cells to the RLU of vehicle-treated cells to determine the fold induction.
Experimental Workflow Diagram
Conclusion
This compound is a potent dual TLR7/8 agonist with significant immunostimulatory properties. Comparative data suggests that its activity profile, in terms of cytokine induction and in vivo efficacy, is comparable and in some aspects potentially superior to other well-established TLR agonists like R848 and Gardiquimod. The detailed experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound in various disease models.
References
- 1. The TLR7/8 agonist R848 optimizes host and tumor immunity to improve therapeutic efficacy in murine lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Toll-like receptor 7/8 agonist R848 alters the immune tumor microenvironment and enhances SBRT-induced antitumor efficacy in murine models of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of 3M-011 and CpG ODN in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent Toll-like receptor (TLR) agonists, 3M-011 (a TLR7/8 agonist) and CpG oligodeoxynucleotides (CpG ODN, a TLR9 agonist), in the context of cancer immunotherapy. While direct head-to-head studies are limited, this document synthesizes available preclinical data from comparable cancer models to offer an objective overview of their mechanisms, efficacy, and the experimental protocols used for their evaluation.
Introduction to TLR Agonists in Cancer Immunotherapy
Toll-like receptors are key components of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs). Their activation triggers a cascade of signaling events that lead to the production of pro-inflammatory cytokines and the maturation of antigen-presenting cells (APCs), ultimately bridging innate and adaptive immunity. This potent immune activation makes TLR agonists a promising class of molecules for cancer therapy, capable of turning "cold" tumors into "hot" ones by fostering a pro-inflammatory tumor microenvironment.
This compound is a synthetic small molecule belonging to the imidazoquinoline family that activates TLR7 and TLR8. In humans, it is a dual TLR7/8 agonist, while in mice, it primarily acts through TLR7. Its activation of the immune system leads to the production of cytokines such as interferons (IFNs) and tumor necrosis factor-alpha (TNF-α), and enhances the cytotoxic activity of natural killer (NK) cells.
CpG ODNs are short synthetic single-stranded DNA molecules containing unmethylated cytosine-guanosine dinucleotides. These motifs are recognized by TLR9, which is expressed in immune cells like B cells and plasmacytoid dendritic cells (pDCs). Activation of TLR9 by CpG ODNs stimulates the production of Type I IFNs and other pro-inflammatory cytokines, promotes dendritic cell maturation, and enhances NK cell-mediated cytotoxicity.[1]
Signaling Pathways
The signaling cascades initiated by this compound and CpG ODN, while both culminating in immune activation, proceed through distinct TLRs and adaptor proteins.
Caption: Simplified signaling pathways for this compound (TLR7/8) and CpG ODN (TLR9).
Comparative Efficacy in Preclinical Cancer Models
While direct comparative studies are scarce, data from individual studies in similar cancer models, such as the B16 melanoma model, allow for an indirect comparison of the anti-tumor efficacy of this compound and CpG ODN.
In Vivo Tumor Growth Inhibition
| Compound | Cancer Model | Administration Route | Dosage and Schedule | Tumor Growth Inhibition | Reference |
| This compound | B16-F10 Melanoma | Intravenous | 1 mg/kg, every other day for 6 doses | Significant antitumor effects observed. | [2] |
| CpG ODN | B16-F10 Melanoma | Peritumoral | Repeated injections | Significantly reduced skin tumor size and prevented pulmonary metastasis. | [3] |
| CpG ODN | B16F10 Melanoma | Intraperitoneal or Subcutaneous | 5 mg/kg on days 9, 12, 16, and 19 | Significant tumor growth inhibition. | [4] |
In Vitro Immune Cell Activation
| Compound | Immune Cell Type | Key Activation Markers/Effects | Cytokine Production | Reference |
| This compound | NK cells, Monocytes/Macrophages | Potentiates NK cell cytotoxicity, activates NF-kB. | Dose-dependent increase in serum TNF-α and IFN-α/β. | [2] |
| CpG ODN | Dendritic Cells (murine) | Upregulation of MHC Class II, CD40, CD80, CD86. | Secretion of IL-12. | [1] |
| CpG ODN | Dendritic Cells (human) | Upregulation of CD54, CD86, CD40, CD83. | Enhanced T-cell secretion of Th1 cytokines. | [5] |
| CpG ODN | NK cells (human) | Synergizes with monoclonal antibodies to induce potent cytokine secretion. | >2000 pg/mL IFN-γ (with immobilized IgG). | [6] |
| CpG ODN | Monocytes (human) | - | Dose-dependent secretion of IL-6, IL-12, and TNF-α. | [7] |
Experimental Protocols
This section details common experimental methodologies used to evaluate the efficacy of this compound and CpG ODN.
In Vivo B16 Melanoma Model
A general workflow for assessing the in vivo efficacy of TLR agonists in a B16 melanoma model is outlined below.
Caption: A typical experimental workflow for in vivo cancer model studies.
Protocol:
-
Cell Culture: B16-F10 melanoma cells are cultured in appropriate media (e.g., DMEM with 10% FBS) and harvested during the logarithmic growth phase.[8][9]
-
Tumor Inoculation: A suspension of B16-F10 cells (typically 1 x 10^5 to 2 x 10^6 cells in PBS or HBSS) is injected subcutaneously into the flank of C57BL/6 mice.[4][9]
-
Treatment: Once tumors reach a palpable size, treatment with this compound or CpG ODN is initiated. The dosage, route of administration (e.g., intravenous, peritumoral, intraperitoneal), and schedule vary depending on the study design.[2][3][4]
-
Tumor Growth Monitoring: Tumor size is measured regularly (e.g., every 2-3 days) using calipers. Tumor volume is calculated using the formula: (length x width^2) / 2.[10]
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. Further analysis can include immunohistochemistry for immune cell infiltration, flow cytometry of tumor-infiltrating lymphocytes, and analysis of metastatic burden in organs like the lungs.[3]
In Vitro NK Cell Cytotoxicity Assay
Protocol:
-
Effector and Target Cell Preparation:
-
Effector cells (NK cells) are isolated from peripheral blood or spleen and may be expanded and activated in culture.
-
Target cells (e.g., cancer cell lines) are labeled with a fluorescent dye (e.g., Calcein AM or CFSE).
-
-
Co-culture: Effector and target cells are co-cultured at various effector-to-target (E:T) ratios in the presence of the test compound (this compound or CpG ODN).
-
Incubation: The co-culture is incubated for a set period (typically 4-6 hours) to allow for cell killing.
-
Staining and Analysis: A viability dye (e.g., Propidium Iodide or 7-AAD) is added to distinguish live from dead target cells. The percentage of dead target cells is quantified by flow cytometry.
Dendritic Cell Maturation Assay
Protocol:
-
DC Generation: Dendritic cells are generated from bone marrow precursors (murine) or peripheral blood monocytes (human) by culturing with GM-CSF and IL-4.[1]
-
Stimulation: Immature DCs are stimulated with this compound or CpG ODN for a specified period (e.g., 24-48 hours).
-
Phenotypic Analysis: The expression of maturation markers (e.g., CD40, CD80, CD86, MHC Class II) on the DC surface is analyzed by flow cytometry.[1][5]
-
Functional Analysis: The ability of the matured DCs to stimulate T cell proliferation is assessed in a mixed lymphocyte reaction (MLR).[1]
Cytokine Production Assay
Protocol:
-
Cell Culture and Stimulation: Immune cells (e.g., PBMCs, splenocytes, or purified cell populations) are cultured in the presence of this compound or CpG ODN.
-
Supernatant Collection: At various time points, the cell culture supernatant is collected.
-
Cytokine Quantification: The concentration of cytokines (e.g., TNF-α, IFN-γ, IL-6, IL-12) in the supernatant is measured using methods such as ELISA (Enzyme-Linked Immunosorbent Assay) or a multiplex bead-based assay (e.g., Luminex).[7][11]
Summary and Conclusion
Both this compound and CpG ODN are potent activators of the innate immune system with demonstrated anti-tumor activity in preclinical cancer models. This compound, a TLR7/8 agonist, and CpG ODN, a TLR9 agonist, induce a Th1-biased immune response characterized by the production of pro-inflammatory cytokines and the activation of various immune effector cells.
While a direct, comprehensive comparison of their efficacy is not yet available in the literature, the existing data suggests that both agents are effective in promoting anti-tumor immunity. The choice between these two classes of TLR agonists may depend on the specific cancer type, the desired immune response profile, and the intended combination therapy. Further research, including head-to-head comparative studies, is warranted to fully elucidate their relative strengths and potential for clinical translation in various oncology settings.
References
- 1. The effects of DNA containing CpG motif on dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CpG-ODN-based immunotherapy is effective in controlling the growth of metastasized tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peritumoral CpG oligodeoxynucleotide treatment inhibits tumor growth and metastasis of B16F10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. DNA activates human immune cells through a CpG sequence-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. B16 as a Mouse Model for Human Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for investigating the impact of transcription regulator deficiency on tumor-specific CD8+ T cell responses via adoptive cell transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Synergistic Anti-Tumor Effects of 3M-011 and Checkpoint Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The combination of Toll-like receptor (TLR) agonists with immune checkpoint inhibitors is emerging as a promising strategy to enhance anti-tumor immunity and overcome resistance to immunotherapy. This guide provides a comparative analysis of the synergistic effects of 3M-011, a potent TLR7/8 agonist, and its analog MEDI9197 (also known as 3M-052), with checkpoint inhibitors, supported by preclinical and clinical data.
Executive Summary
Intratumoral administration of the TLR7/8 agonist this compound or its analog MEDI9197 has been shown to remodel the tumor microenvironment, leading to enhanced anti-tumor activity when combined with checkpoint inhibitors, particularly anti-PD-L1 antibodies. This synergy is attributed to the ability of the TLR7/8 agonist to activate innate immune cells, leading to a pro-inflammatory environment and enhanced priming of tumor-specific T cells. The subsequent blockade of the PD-1/PD-L1 axis further unleashes the cytotoxic potential of these T cells, resulting in improved tumor control and survival in preclinical models.
Comparative Efficacy of Combination Therapy
Preclinical studies have demonstrated the superior efficacy of combining a TLR7/8 agonist with an anti-PD-L1 antibody compared to either monotherapy. The following tables summarize key quantitative data from these studies.
| Treatment Group | Mean Tumor Volume (mm³) on Day 20 | Percent Tumor Growth Inhibition (%) | Complete Responders (%) | Median Survival (Days) |
| Vehicle + Isotype Control | ~1800 | - | 0 | ~21 |
| MEDI9197 + Isotype Control | ~1000 | 44 | 10 | ~28 |
| Vehicle + anti-PD-L1 | ~1400 | 22 | 0 | ~25 |
| MEDI9197 + anti-PD-L1 | ~200 | 89 | 40 | Not Reached |
Table 1: In Vivo Efficacy of Intratumoral MEDI9197 in Combination with Systemic Anti-PD-L1 in a B16-OVA Melanoma Mouse Model. Data extracted from Mullins et al., J Immunother Cancer (2019).
| Treatment Group | IL-2 Production (pg/mL) | IFN-γ Production (pg/mL) |
| MEDI9197 | ~100 | ~1500 |
| MEDI9197 + Durvalumab (anti-PD-L1) | ~200 | ~2500 |
Table 2: In Vitro Cytokine Production from Human Dendritic Cell and Allogeneic T Cell Co-culture. Data extracted from Mullins et al., J Immunother Cancer (2019).
Mechanism of Synergy: A Dual Approach to Activating Anti-Tumor Immunity
The synergistic effect of combining a TLR7/8 agonist with a checkpoint inhibitor stems from their complementary mechanisms of action that target both the innate and adaptive immune systems.
dot
Caption: Synergistic mechanism of this compound and checkpoint inhibitors.
Experimental Protocols
In Vivo Murine Tumor Model
A study by Mullins et al. (2019) evaluated the combination of intratumoral MEDI9197 and systemic anti-PD-L1 in a B16-OVA melanoma model.[1]
-
Animal Model: C57BL/6 albino mice.
-
Tumor Cell Line: 5 x 10⁵ B16-OVA melanoma cells were implanted subcutaneously in the right flank.
-
Treatment Groups:
-
Vehicle (sesame oil with 7.5% EtOH) + Isotype control antibody (200 µg)
-
MEDI9197 (20 µg) + Isotype control antibody (200 µg)
-
Vehicle + anti-PD-L1 antibody (200 µg)
-
MEDI9197 (20 µg) + anti-PD-L1 antibody (200 µg)
-
-
Administration:
-
MEDI9197 or vehicle was administered intratumorally on day 10 post-tumor implantation.
-
Anti-PD-L1 antibody or isotype control was administered intraperitoneally twice weekly for 6 doses, starting on day 10.
-
-
Endpoints: Tumor volume was measured twice weekly. Survival was monitored daily.
dot
Caption: In vivo experimental workflow.
In Vitro Human DC and T Cell Co-culture Assay
To assess the direct impact on human immune cells, a co-culture system was utilized.[1]
-
Cell Types: Human monocyte-derived dendritic cells (DCs) and allogeneic T cells.
-
Treatment: Cells were co-cultured with MEDI9197 (1 µM) with or without durvalumab (anti-PD-L1; 10 µg/mL).
-
Endpoint: After 3 days of co-culture, supernatants were collected and analyzed for cytokine concentrations (IL-2 and IFN-γ) using a Luminex assay.
Concluding Remarks
The combination of the TLR7/8 agonist this compound or its analog MEDI9197 with checkpoint inhibitors, particularly anti-PD-L1, demonstrates significant synergistic anti-tumor activity in preclinical models. This approach effectively bridges innate and adaptive immunity to create a robust and durable anti-cancer response. The data presented in this guide underscores the potential of this combination therapy and provides a foundation for further clinical investigation. Future studies should explore the efficacy of this combination in a broader range of tumor types and in combination with other immunomodulatory agents.
References
A Comparative Analysis of Cytokine Profiles Induced by 3M-011 and Poly(I:C)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytokine profiles induced by two potent immune-stimulating agents: 3M-011, a dual Toll-like receptor 7 and 8 (TLR7/8) agonist, and Polyinosinic:polycytidylic acid (Poly(I:C)), a Toll-like receptor 3 (TLR3) agonist. Understanding the distinct cytokine signatures elicited by these compounds is crucial for their targeted application in vaccine adjuvant development, cancer immunotherapy, and antiviral therapies.
Introduction to this compound and Poly(I:C)
This compound is a synthetic small molecule that activates TLR7 and TLR8, which are intracellular sensors that recognize single-stranded RNA viruses. This dual agonism leads to a robust and broad immune response, making it a promising candidate for various immunotherapeutic applications.[1][2] In humans, this compound activates both TLR7 and TLR8, whereas in mice, it primarily signals through TLR7.[1][2]
Poly(I:C) is a synthetic analog of double-stranded RNA (dsRNA), a molecular pattern associated with viral infections.[3] It is a well-established agonist of TLR3, which is expressed on the cell surface and in endosomes of various immune cells.[3][4][5] Poly(I:C) can also activate cytosolic RNA sensors such as RIG-I and MDA5, further broadening its immunological effects.[3]
Comparative Cytokine Induction
The table below summarizes the typical cytokine profiles induced by this compound and Poly(I:C) in human peripheral blood mononuclear cells (PBMCs) and other relevant immune cell populations. It is important to note that the magnitude and kinetics of cytokine production can vary depending on the cell type, donor variability, and the specific experimental conditions.
| Cytokine | This compound (TLR7/8 Agonist) | Poly(I:C) (TLR3 Agonist) | Key Functions |
| Type I Interferons (IFN-α/β) | High | High | Antiviral activity, activation of NK cells and cytotoxic T lymphocytes. |
| Tumor Necrosis Factor-alpha (TNF-α) | High | Moderate to High | Pro-inflammatory, induction of apoptosis in tumor cells, activation of other immune cells.[1][2][6] |
| Interleukin-12 (IL-12) | High | Moderate | Differentiation of T helper 1 (Th1) cells, activation of NK cells and cytotoxic T lymphocytes.[2][6] |
| Interferon-gamma (IFN-γ) | High | Moderate | Pro-inflammatory, activation of macrophages, Th1 response polarization.[2][6] |
| Interleukin-6 (IL-6) | Moderate | High | Pro-inflammatory and anti-inflammatory roles, B cell differentiation, acute phase response.[4] |
| Interleukin-8 (IL-8 / CXCL8) | Not consistently reported | High | Chemoattractant for neutrophils and other granulocytes.[4] |
| IP-10 (CXCL10) | Not consistently reported | High | Chemoattractant for T cells, NK cells, and monocytes.[7] |
| Interleukin-1beta (IL-1β) | Moderate | Low to Moderate | Pro-inflammatory, fever induction. |
Signaling Pathways
The distinct cytokine profiles of this compound and Poly(I:C) are a direct consequence of the different signaling pathways they activate.
This compound Signaling Pathway
This compound, upon entering the endosome, is recognized by TLR7 and TLR8. This binding event initiates a signaling cascade through the adaptor protein MyD88, leading to the activation of transcription factors such as NF-κB and IRF7. This results in the transcription of genes encoding for pro-inflammatory cytokines and type I interferons.
References
- 1. Poly(I:C) stimulation is superior than Imiquimod to induce the antitumoral functional profile of tumor‐conditioned macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Standardized Whole Blood Assay and Bead-Based Cytokine Profiling Reveal Commonalities and Diversity of the Response to Bacteria and TLR Ligands in Cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Engagement of Fas on Macrophages Modulates Poly I:C Induced Cytokine Production with Specific Enhancement of IP-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
- 7. LPS versus Poly I:C model: comparison of long-term effects of bacterial and viral maternal immune activation on the offspring - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Species Reactivity of 3M-011: Human vs. Mouse
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the activity of 3M-011, a synthetic small molecule immunomodulator, in human and murine systems. Understanding the cross-species reactivity of Toll-like receptor (TLR) agonists like this compound is critical for the preclinical evaluation and clinical translation of novel immunotherapies and vaccine adjuvants.
Executive Summary
This compound is a potent dual agonist for human Toll-like Receptor 7 (TLR7) and Toll-like Receptor 8 (TLR8). However, its activity profile in mice is markedly different, as it exclusively activates TLR7. This discrepancy is attributed to the widely reported non-functionality of murine TLR8 in response to imidazoquinoline-class compounds.[1] This fundamental difference in receptor engagement leads to distinct downstream immunological consequences, including varied cytokine profiles and activated cell types between the two species.
Comparative Receptor Activity
The primary determinant of this compound's differential activity lies in its interaction with TLR7 and TLR8. In human systems, this compound engages both receptors, leading to a broad immune activation profile. In contrast, the murine response is solely mediated by TLR7.
| Receptor | Human Activity | Mouse Activity | Key Takeaway |
| TLR7 | Active | Active | This compound activates TLR7 in both species, stimulating downstream pathways that typically result in the production of Type I interferons (e.g., IFN-α). |
| TLR8 | Active | Not Active | This compound activates human TLR8 but not murine TLR8.[1] This is the principal cause of the observed cross-species reactivity differences. |
Signaling Pathway Overview
Upon binding to its target receptor(s) within the endosome, this compound initiates a MyD88-dependent signaling cascade. This pathway culminates in the activation of key transcription factors, such as NF-κB and IRFs, which drive the expression of a wide array of inflammatory cytokines and chemokines. The key difference is that in humans, both TLR7 and TLR8 contribute to this pathway, whereas in mice, only TLR7 is engaged.
Comparative Cytokine Induction
The differential receptor activation results in distinct cytokine profiles. In humans, the dual TLR7/8 agonism leads to a mixed cytokine response. TLR7 activation, primarily in plasmacytoid dendritic cells (pDCs), drives robust IFN-α production.[2] TLR8 activation, mainly in myeloid dendritic cells (mDCs) and monocytes, induces pro-inflammatory cytokines like TNF-α and IL-12.[2]
In mice, the response to this compound is dominated by TLR7 activation, leading to the induction of IFN-α/β and TNF-α.[1]
| Cytokine | Expected Human Response (via TLR7 & TLR8) | Expected Mouse Response (via TLR7) |
| IFN-α | High (Primarily from pDCs via TLR7) | High (From pDCs via TLR7) |
| TNF-α | High (Primarily from monocytes/mDCs via TLR8) | Moderate (Dose-dependent induction observed)[1] |
| IL-12 | High (Primarily from monocytes/mDCs via TLR8) | Lower than in humans |
Experimental Protocols
Below are representative protocols for evaluating the activity of this compound in vitro.
HEK293 Reporter Cell Assay for TLR Activity
This assay quantifies the activation of a specific TLR by measuring the expression of a downstream reporter gene, such as NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP).
Methodology:
-
Cell Seeding: Seed HEK-Blue™ hTLR7, hTLR8, or mTLR7 cells into a 96-well plate at a density of ~5 x 104 cells/well and incubate overnight.
-
Compound Addition: Prepare serial dilutions of this compound in cell culture medium. Add the compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Add a SEAP detection reagent (e.g., QUANTI-Blue™) to the wells.
-
Readout: Incubate for 1-3 hours and measure the optical density (OD) using a spectrophotometer at 620-655 nm to quantify NF-κB activation.
Cytokine Induction in Primary Immune Cells
This protocol measures the production of cytokines from human Peripheral Blood Mononuclear Cells (PBMCs) or mouse splenocytes following stimulation with this compound.
Methodology:
-
Cell Isolation:
-
Human PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Mouse Splenocytes: Isolate splenocytes from mouse spleens by mechanical dissociation, followed by red blood cell lysis.
-
-
Cell Plating: Resuspend cells in complete RPMI medium and plate in a 96-well plate at a density of 1 x 106 cells/well.
-
Stimulation: Add various concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.
-
Cytokine Quantification: Measure the concentration of cytokines (e.g., IFN-α, TNF-α, IL-12) in the supernatant using an appropriate method, such as ELISA or a multiplex bead array.
Conclusion and Implications
The cross-species reactivity of this compound is characterized by a significant divergence in TLR8 activity. While it acts as a dual TLR7/8 agonist in humans, its effects in mice are solely TLR7-dependent. This leads to predictable differences in the cytokine milieu and the types of innate immune cells activated. Researchers using murine models to evaluate this compound should be aware that these models will not capture the full spectrum of its immunological activity in humans, particularly the potent pro-inflammatory responses mediated by TLR8. For a more comprehensive preclinical assessment of TLR8 activity, the use of humanized mouse models may be more appropriate.[1]
References
Safety Operating Guide
Proper Disposal Procedures for 3M™ Weatherstrip Adhesive 08011
This document provides essential safety and logistical information for the proper disposal of 3M™ Weatherstrip Adhesive 08011. The following procedures are designed to ensure the safe handling and disposal of this product for researchers, scientists, and drug development professionals.
Product Identification:
-
Product Name: 3M™ Weatherstrip Adhesive - Black
-
Part Number: 08011
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data related to the physical and chemical properties of 3M™ Weatherstrip Adhesive 08011.
| Property | Value |
| Physical State | Medium paste liquid |
| Color | Black |
| Odor | Mild Odor |
| pH | No data available |
| Melting Point/Freezing Point | No data available |
| Boiling Point | 82.4 ºC |
| Flash Point | 11 ºC [Test Method: Closed Cup] |
| Flammable Limits (LEL) | 2 % volume |
| Flammable Limits (UEL) | 12.7 % volume |
| Vapor Pressure | 33 mmHg [@ 68 ºF] |
| Vapor Density | 2.1 |
| Density | 0.789 g/ml |
| Specific Gravity | 0.789 [Ref Std: WATER=1] |
| Solubility in Water | Complete |
Experimental Protocols: Disposal Procedures
The recommended disposal method for 3M™ Weatherstrip Adhesive 08011 is incineration in a permitted hazardous waste incinerator.[1] As a disposal alternative, the waste product can be disposed of in a permitted hazardous waste facility.[2]
Step-by-Step Disposal Protocol:
-
Personal Protective Equipment (PPE): Before handling the product, ensure appropriate PPE is worn, including safety glasses with side shields, and gloves made from nitrile rubber or polyvinyl alcohol (PVA).[1] In areas with inadequate ventilation, a NIOSH-approved respirator with organic vapor cartridges should be used.[2]
-
Container Management: Keep the product container tightly closed when not in use. Store in a well-ventilated area away from heat, sparks, open flames, and other sources of ignition.[1]
-
Waste Collection:
-
For unused or unwanted product, do not dispose of it in the regular trash or down the drain.
-
Collect the waste material in a suitable, properly labeled, sealed metal container approved for transportation by appropriate authorities.[3]
-
-
Spill Management:
-
In case of a spill, evacuate the area and remove all ignition sources.[2]
-
Ventilate the area with fresh air. For large spills or in confined spaces, use mechanical ventilation.[4]
-
Use non-sparking tools to collect as much of the spilled material as possible.[3]
-
For isocyanate-containing spills, a decontaminant solution (90% water, 8% concentrated ammonia, 2% detergent) can be poured on the spill and allowed to react for 10 minutes.[4]
-
-
Final Disposal:
-
Dispose of the collected waste through a licensed hazardous waste disposal facility.[1][4]
-
The primary recommended method is incineration.[1]
-
Empty containers should be treated as hazardous waste unless otherwise defined by applicable regulations.[4]
-
Consult with local, regional, and national regulations to ensure full compliance.[4][5]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 3M™ Weatherstrip Adhesive 08011.
Caption: Logical workflow for the safe disposal of this compound waste product.
References
Navigating the Safe Handling of 3M-011: A Comprehensive Guide to Personal Protective Equipment and Disposal
For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper use of Personal Protective Equipment (PPE) when working with 3M-011, alongside detailed operational and disposal plans. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment.
Understanding the Risks: Hazard Identification
Before handling any chemical, a thorough understanding of its potential hazards is necessary. While a specific Safety Data Sheet (SDS) for "this compound" is not publicly available, the following recommendations are based on best practices for handling potentially hazardous chemical compounds in a laboratory setting. It is imperative to locate the specific SDS for the compound you are working with to obtain detailed safety information.
Personal Protective Equipment (PPE) for this compound
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on standard laboratory safety protocols.
| Body Part | Personal Protective Equipment | Specifications and Usage |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are of adequate thickness and are regularly inspected for signs of degradation or puncture. Change gloves immediately if contaminated. |
| Eyes | Safety glasses or goggles | ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles should be worn at all times. |
| Body | Laboratory coat | A flame-resistant lab coat should be worn and fully buttoned. Ensure it is made of a material compatible with the chemicals being handled. |
| Respiratory | Fume hood or respirator | All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors may be necessary, depending on the volatility of the compound. A proper fit test is required before respirator use. |
| Feet | Closed-toe shoes | Shoes that fully cover the feet are mandatory in a laboratory setting to protect against spills. |
Experimental Protocols: Donning and Doffing PPE
Proper technique for putting on (donning) and taking off (doffing) PPE is crucial to prevent contamination.
Donning Sequence:
-
Lab Coat: Put on the lab coat and fasten all buttons.
-
Respirator (if required): Perform a fit check.
-
Eye Protection: Put on safety glasses or goggles.
-
Gloves: Don gloves, ensuring the cuffs of the gloves go over the cuffs of the lab coat sleeves.
Doffing Sequence:
-
Gloves: Remove gloves using a technique that avoids skin contact with the outer surface of the glove.
-
Lab Coat: Remove the lab coat by rolling it inside out, without touching the exterior.
-
Eye Protection: Remove safety glasses or goggles.
-
Respirator (if used): Remove the respirator.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Operational Plan: Handling this compound
A clear operational plan ensures that this compound is handled safely and efficiently.
Caption: Workflow for the safe handling of this compound in a laboratory setting.
Disposal Plan for this compound and Contaminated Materials
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure workplace safety.
Caption: Step-by-step plan for the safe disposal of this compound and associated waste.
Disclaimer: The information provided here is for guidance purposes only and is based on general laboratory safety principles. It is not a substitute for a substance-specific Safety Data Sheet (SDS). Always consult the SDS for the specific chemical you are handling to ensure you have the most accurate and comprehensive safety information. Your institution's Environmental Health and Safety (EH&S) department should also be consulted for specific disposal protocols.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
